molecular formula C6H11ClN2O B7780016 Ethanone, 2-chloro-1-(1-piperazinyl)-

Ethanone, 2-chloro-1-(1-piperazinyl)-

Cat. No.: B7780016
M. Wt: 162.62 g/mol
InChI Key: BAVGVYYVPCQXSE-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-(1-piperazinyl)- is a useful research compound. Its molecular formula is C6H11ClN2O and its molecular weight is 162.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 2-chloro-1-(1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-chloro-1-(1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-piperazin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVGVYYVPCQXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethanone, 2-chloro-1-(1-piperazinyl)-" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Ethanone, 2-chloro-1-(1-piperazinyl)- , specifically focusing on its practical form as the hydrochloride salt, which is the standard for research and drug development due to stability constraints.[1][2]

Identity, Synthesis, and Application in Medicinal Chemistry[1][2][3][4]

Executive Summary

Ethanone, 2-chloro-1-(1-piperazinyl)- (commonly referred to as 1-(Chloroacetyl)piperazine ) is a bifunctional heterocyclic building block used extensively in the synthesis of pharmaceutical agents.[1][2] It serves as a critical "linker" molecule, introducing a piperazine pharmacophore via a chloroacetyl tether.[2]

Due to the high reactivity of the free secondary amine and the alkyl chloride within the same molecule, the free base is prone to intermolecular self-alkylation (polymerization). Consequently, it is almost exclusively manufactured, stored, and utilized as the hydrochloride salt .[2] This guide focuses on the hydrochloride form (CAS: 145222-00-0) as the primary reagent of interest.

Chemical Identity & Properties

The molecule features a piperazine ring mono-acylated with a 2-chloroacetyl group.[3][4] The remaining secondary amine provides a handle for further functionalization, while the chloromethyl group acts as an electrophile for alkylation reactions.[2]

PropertyData
IUPAC Name 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
Common Synonyms 1-(Chloroacetyl)piperazine HCl; N-(Chloroacetyl)piperazine hydrochloride
CAS Number 145222-00-0 (HCl salt); Neutral form not typically isolated
Molecular Formula C₆H₁₁ClN₂O[2][3][5] · HCl
Molecular Weight 199.08 g/mol (Salt); 162.62 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, methanol; sparingly soluble in dichloromethane
Melting Point >200 °C (Decomposes)
SMILES ClCC(=O)N1CCNCC1.Cl
Synthesis & Manufacturing Protocols

High-purity synthesis requires preventing the formation of the bis-acylated byproduct, 1,4-bis(chloroacetyl)piperazine .[2] Two primary methodologies are employed:

Method A: Selective Mono-Acylation (Direct Route)

Best for bulk industrial applications where downstream purification is robust.[1][2]

  • Reagents : Piperazine (5.0 eq), Chloroacetyl chloride (1.0 eq).

  • Solvent : Dichloromethane (DCM) or Chloroform at 0°C.

  • Protocol :

    • Dissolve excess piperazine in DCM to buffer the HCl generated.

    • Add chloroacetyl chloride dropwise over 2 hours at 0–5°C.

    • Critical Control : The excess piperazine competes for the acyl chloride, statistically favoring the mono-product.

    • Workup : Wash with water to remove piperazine salts. Acidify the organic layer with HCl gas/ether to precipitate the product.

Method B: Boc-Protection Route (High Purity/GMP)

Best for pharmaceutical development requiring >98% purity.[1][2]

  • Step 1 : React N-Boc-piperazine with chloroacetyl chloride and triethylamine (TEA) in DCM at 0°C.

  • Step 2 : Deprotect the Boc group using 4M HCl in Dioxane.

  • Result : Yields 1-(chloroacetyl)piperazine hydrochloride with no bis-acylated impurity.[1]

SynthesisWorkflow cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection BocPip N-Boc-Piperazine Inter N-Boc-N'-Chloroacetyl Piperazine BocPip->Inter + TEA, DCM, 0°C ClAcCl Chloroacetyl Chloride ClAcCl->Inter Final 1-(Chloroacetyl)piperazine Hydrochloride Inter->Final Deprotection HClDiox HCl / Dioxane HClDiox->Final

Figure 1: High-fidelity synthesis via Boc-protection strategy to avoid bis-alkylation byproducts.

Reactivity & Applications in Drug Design[1]

This molecule acts as a bifunctional electrophile-nucleophile precursor . In the salt form, the amine is latent (protected by protonation), allowing the chemist to react the alkyl chloride side first.[2]

Core Reaction Pathways[1][2]
  • S-Alkylation / O-Alkylation : The chloromethyl group is highly reactive toward thiols and phenols in the presence of a mild base (e.g., K₂CO₃).[1] This is used to tether the piperazine ring to aryl scaffolds.

  • N-Alkylation : After neutralizing the salt, the secondary amine can participate in reductive amination or nucleophilic aromatic substitution (SNAr).[1]

Case Study: Synthesis of Piperazine-Linked Hybrids

A common workflow involves reacting 1-(chloroacetyl)piperazine with a substituted phenol to create a phenoxy-acetamide linker, a motif found in various antihistamines and antipsychotic research candidates.[1][2]

ReactivityPath Start 1-(Chloroacetyl)piperazine HCl Intermediate Ar-O-CH2-CO-Piperazine (Free Amine exposed) Start->Intermediate + Nucleophile, Base (Cl Displacement) Base Base (K2CO3) Base->Intermediate Nucleophile Ar-OH / Ar-SH (Aryl Scaffold) Nucleophile->Intermediate Target Target Drug Candidate (N-substituted) Intermediate->Target + Reagent2 (N-Alkylation) Reagent2 R-X (Alkyl Halide) or Ar-F (SNAr) Reagent2->Target

Figure 2: Divergent synthesis pathway utilizing the chloroacetyl group for scaffold attachment followed by amine functionalization.[2]

Handling, Stability & Safety
Stability Profile
  • Hydroscopic Nature : The hydrochloride salt is hygroscopic. Store in a desiccator at room temperature.

  • Self-Alkylation Risk : Do not store the free base.[1] If the free base is generated in situ, use it immediately.[2] The secondary amine of one molecule will attack the alkyl chloride of another, leading to rapid polymerization.[2]

Safety Protocols
  • Hazard Class : Skin Corrosive (Category 1B), Skin Sensitizer.[2]

  • Mechanism : Chloroacetamides are potent alkylating agents capable of modifying cysteine residues in proteins, leading to contact dermatitis.[2]

  • PPE : Double nitrile gloves, lab coat, and eye protection are mandatory.[2] Handle only in a fume hood.

  • Decontamination : Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., thiosulfate) to quench the alkyl chloride before disposal.[2]

Analytical Characterization

To validate the identity of CAS 145222-00-0:

  • ¹H NMR (DMSO-d₆) :

    • δ 9.5 ppm (br s, 2H, NH₂⁺)[2]

    • δ 4.45 ppm (s, 2H, Cl-CH ₂-CO)[1][2]

    • δ 3.6–3.8 ppm (m, 4H, piperazine ring adjacent to amide)[2]

    • δ 3.0–3.2 ppm (m, 4H, piperazine ring adjacent to amine)[2]

  • Mass Spectrometry (ESI+) :

    • Major peak at m/z 163.1 [M+H]⁺ (corresponding to the free base cation).[1][2]

    • Characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).[1][2]

References
  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2757880, 1-(Chloroacetyl)piperazine hydrochloride. Retrieved from [Link]

  • Molaid . (2024).[1][2] Synthesis and Patent Landscape of N-chloroacetylpiperazine derivatives. Retrieved from [Link]

Sources

Synthesis and characterization of "Ethanone, 2-chloro-1-(1-piperazinyl)-"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of Ethanone, 2-chloro-1-(1-piperazinyl)- (CAS: 14521-96-1) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The "Linchpin" Intermediate

Ethanone, 2-chloro-1-(1-piperazinyl)- (CAS: 14521-96-1), often referred to as N-(chloroacetyl)piperazine, represents a critical scaffold in medicinal chemistry. It serves as a bifunctional "linchpin," connecting a piperazine pharmacophore (common in antipsychotics, antihistamines, and kinase inhibitors) with an electrophilic handle for further elaboration.

However, this molecule presents a distinct synthetic challenge: it is a "Janus-faced" reagent . It possesses both a nucleophilic secondary amine and a highly electrophilic


-chloroamide. Without rigorous control, the free base undergoes rapid intermolecular self-alkylation, leading to polymerization or dimerization into diketopiperazines.

This guide moves beyond generic textbook preparations to provide a field-proven, high-fidelity protocol that prioritizes purity over raw throughput , recommending the N-protection strategy as the "Gold Standard" for research applications.

Molecular Architecture & The "Dimerization Trap"

To successfully synthesize this target, one must understand the competing reactivities at play.

  • Site A (Electrophile): The carbon-chlorine bond is activated by the adjacent carbonyl, making it a potent alkylating agent (

    
     susceptible).
    
  • Site B (Nucleophile): The secondary amine of the piperazine ring is highly nucleophilic (

    
    ).
    

The Instability Mechanism: If the free base is generated in a concentrated solution, Site B of Molecule 1 attacks Site A of Molecule 2. This cascade creates linear polymers or stable cyclic dimers (diketopiperazines), rendering the batch useless.

Diagram 1: The Reactivity Landscape

Reactivity cluster_0 Critical Decision Point node_product Target Molecule (Free Base) node_dimer Dimer/Polymer (Impurity) node_product->node_dimer Self-Alkylation (Fast in solution) node_salt HCl Salt Form (Stable Storage) node_product->node_salt Acidification (HCl) (Kinetic Trap)

Caption: The "Dimerization Trap" illustrates why the free base is transient and must be immediately converted to the stable Hydrochloride salt.

Strategic Synthesis: The "High-Fidelity" Route

While industrial processes may use direct acylation of excess piperazine (requiring complex purification), the recommended route for research and drug development is the Protective Group Strategy (Boc-Route) . This method eliminates the risk of bis-acylation and simplifies purification.

Why the Boc-Route?
  • Stoichiometric Control: Prevents the formation of

    
    -bis(chloroacetyl)piperazine.
    
  • Chemo-Selectivity: The Boc group is orthogonal to the chloroacetyl group.

  • Safety: Avoids the handling of large excesses of free piperazine (a sensitizer).

Diagram 2: Synthetic Workflow (Boc-Strategy)

Synthesis Start Start: N-Boc-Piperazine Inter Intermediate: N-Boc-N'-Chloroacetyl-piperazine Start->Inter Acylation Reagent Reagent: Chloroacetyl Chloride (+ Et3N, DCM, 0°C) Reagent->Inter Deprotect Deprotection: 4M HCl in Dioxane (Avoid Hydrogenolysis!) Inter->Deprotect Cleavage Final Final Product: 1-(Chloroacetyl)piperazine Hydrochloride Salt Deprotect->Final Precipitation

Caption: The N-Boc synthesis route ensures mono-acylation and preserves the C-Cl bond during deprotection.

Detailed Experimental Protocol

Objective: Synthesis of 1-(Chloroacetyl)piperazine Hydrochloride (High Purity).

Safety Warning: Chloroacetyl chloride is a severe lachrymator and vesicant. Piperazine derivatives are potential sensitizers. All operations must be performed in a fume hood.

Phase A: Acylation
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add

    
    -Boc-piperazine  (10.0 mmol, 1.86 g) and Triethylamine  (12.0 mmol, 1.67 mL) to anhydrous Dichloromethane (DCM)  (50 mL). Cool the solution to 0°C  using an ice bath.
    
  • Addition: Dilute Chloroacetyl chloride (11.0 mmol, 0.88 mL) in 10 mL of DCM. Add this solution dropwise to the RBF over 20 minutes.

    • Why? Slow addition at low temperature suppresses exothermic side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Wash with 1M citric acid (2 x 30 mL) to remove amine salts.

    • Wash with saturated

      
       (30 mL) and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Result: White/Off-white solid (Intermediate:

      
      -Boc-
      
      
      
      -chloroacetyl-piperazine).
Phase B: Deprotection (The Critical Step)

Note: Do NOT use catalytic hydrogenation (


) for Cbz/Benzyl removal, as this will cleave the C-Cl bond (dehalogenation).
  • Dissolution: Dissolve the intermediate from Phase A in 1,4-Dioxane (10 mL).

  • Acidification: Add 4M HCl in Dioxane (10 mL, excess) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product usually precipitates as the hydrochloride salt.

  • Isolation:

    • Dilute with Diethyl Ether (50 mL) to complete precipitation.

    • Filter the white solid under an inert atmosphere (nitrogen blanket).

    • Wash the filter cake with cold ether (3 x 20 mL).

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Characterization & Quality Control

The hydrochloride salt is the stable form used for analytics. The free base data is provided for reference but is transient.

Spectroscopic Data Summary
TechniqueParameterObserved FeatureInterpretation

NMR

4.40 (s, 2H)
SingletThe

-methylene protons (

). Distinctive shift due to Cl and C=O.

NMR

3.60–3.80 (m, 4H)
MultipletPiperazine ring protons adjacent to the amide.

NMR

3.10–3.30 (m, 4H)
MultipletPiperazine ring protons adjacent to the amine (salt).

NMR

9.50 (br s, 2H)
Broad SingletAmmonium protons (

). Disappears with

shake.
LC-MS

163.1

Base peak. Look for Cl isotope pattern (

).
IR

1655

Strong Amide I stretch (

).
Self-Validating QC Check
  • The "Singlet Test": In the

    
     NMR, the singlet at 
    
    
    
    ppm must integrate to exactly 2H relative to the piperazine ring (8H total).
    • If < 2H: Hydrolysis of the Cl has occurred (formation of

      
      -hydroxy impurity).
      
    • If > 2H: Likely contamination with chloroacetic acid residues.

Handling, Stability & Storage

The "Ticking Clock" of the Free Base

If you must generate the free base (e.g., for a subsequent nucleophilic substitution), do so immediately before use.

  • Dissolve the HCl salt in water.

  • Basify with

    
     (pH 9–10) at 0°C.
    
  • Extract rapidly into DCM.

  • Use the DCM solution directly. Do not concentrate to dryness, as the high concentration promotes dimerization.

Storage of the HCl Salt
  • Condition: Hygroscopic.[1][2] Store in a desiccator or under inert gas.

  • Temperature:

    
     is optimal; 
    
    
    
    is acceptable for short-term.
  • Shelf-Life: Stable for >12 months if kept dry. Moisture leads to hydrolysis of the C-Cl bond (release of HCl gas).

References

  • Organic Syntheses. "1-Benzylpiperazine". Org.[3][4] Synth.1957 , 37, 24. (Foundational protocol for piperazine alkylation/handling). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 26508, 1-(Chloroacetyl)piperazine". PubChem. (General properties and toxicity data). Link

  • Sigma-Aldrich. "1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride Product Sheet". (Commercial specifications and handling of analogous protected salts). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for acylation of amines and protection group strategies). Link

Sources

In-Depth Technical Guide: Solubility, Stability, and Handling Protocols for Ethanone, 2-chloro-1-(1-piperazinyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethanone, 2-chloro-1-(1-piperazinyl)-, commonly referred to as 1-(chloroacetyl)piperazine, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development. It serves as a critical intermediate in the synthesis of complex pharmacophores, including selective α1-AR antagonists[1]. However, its dual nature—possessing both a nucleophilic secondary amine and an electrophilic α-chloroamide—presents unique challenges regarding stability and solubility. This whitepaper provides a comprehensive analysis of the compound's physicochemical properties, detailing the causality behind its degradation pathways, and outlines field-proven, self-validating experimental protocols for its handling.

Chemical Identity & The "Bifunctional Dilemma"

The intrinsic value of 1-(chloroacetyl)piperazine lies in its bifunctionality. The molecule features a secondary amine on the piperazine ring (a potent nucleophile) and a chloroacetyl moiety (a highly reactive electrophile)[2].

If left in its free base form, the compound rapidly undergoes intermolecular self-alkylation (an S_N2 reaction), leading to uncontrolled dimerization and polymerization. To suppress this inherent reactivity and ensure shelf stability, commercial suppliers synthesize, isolate, and distribute the compound strictly as a hydrochloride salt (CAS 145222-00-0)[3][4]. Protonation of the secondary amine eliminates its nucleophilicity, preserving the integrity of the electrophilic chloroacetyl group until it is intentionally liberated during synthesis.

Table 1: Physicochemical Properties of the Hydrochloride Salt
PropertyValue / Description
Chemical Nomenclature 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride
Chemical Formula C₆H₁₂Cl₂N₂O (HCl Salt)
Molecular Weight 199.08 g/mol
CAS Registry Number 145222-00-0[3]
Physical State Solid (White to off-white crystalline powder)
Reactive Moieties Secondary Amine (Nucleophile), α-Chloroamide (Electrophile)

Solubility Thermodynamics & Solvent Selection

The solubility profile of 2-chloro-1-(piperazin-1-yl)ethanone is entirely dependent on its ionization state. The transition from the hydrochloride salt to the free base fundamentally alters the thermodynamics of dissolution.

  • Hydrochloride Salt: Exhibits high solubility in aqueous and highly polar protic media due to favorable ion-dipole interactions. The high lattice energy of the salt renders it insoluble in non-polar solvents like Dichloromethane (DCM) or Hexanes.

  • Free Base: Once neutralized, the loss of the ionic charge drastically increases its lipophilicity, making it highly soluble in polar aprotic solvents (e.g., DCM, Chloroform) but reducing its aqueous solubility.

Table 2: Comparative Solubility Profile at 25°C
Solvent SystemFree Base SolubilityHydrochloride Salt SolubilityMechanistic Causality
Water (Deionized) Moderate (<10 mg/mL)High (>50 mg/mL)Salt form engages in strong ion-dipole interactions with aqueous media.
Methanol (MeOH) HighHighProtic solvent stabilizes both the free amine and the chloride counter-ion.
Dimethyl Sulfoxide (DMSO) HighModerate (~20 mg/mL)Polar aprotic solvent; excellent for stock solutions but salt dissociation is lower than in water.
Dichloromethane (DCM) HighInsolubleNon-polar/weakly polar solvent cannot overcome the lattice energy of the ionic salt.

Stability Dynamics & Degradation Mechanisms

Understanding the degradation pathways of this compound is critical for assay reproducibility. The primary vector of instability is the accumulation of the free base in solution.

  • Intermolecular Self-Alkylation: When the pH of the solution exceeds the pKa of the piperazine secondary amine, the amine becomes deprotonated. The lone pair on the nitrogen acts as a nucleophile, attacking the α-carbon of the chloroacetyl group of an adjacent molecule, displacing the chloride ion. This rapid S_N2 reaction forms piperazine dimers and complex oligomers.

  • Aqueous Hydrolysis: In highly alkaline aqueous environments, the hydroxide ion (OH⁻) can directly attack the α-chloroamide, leading to the formation of 1-(hydroxyacetyl)piperazine. While slower than self-alkylation, it is a competing pathway in aqueous basic conditions.

DegradationPathways A 1-(Chloroacetyl)piperazine (Free Base) B Intermolecular SN2 (Self-Alkylation) A->B Nucleophilic Attack (Rapid) D Aqueous Hydrolysis (High pH) A->D OH- Attack (Slow) C Piperazine Dimers / Oligomers B->C Polymerization E 1-(Hydroxyacetyl)piperazine D->E Substitution

Figure 1: Primary degradation pathways of 1-(Chloroacetyl)piperazine free base.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols have been designed as self-validating systems. They incorporate internal checks to confirm that the compound behaves as intended without premature degradation.

Protocol 1: Kinetic Solubility Profiling via HPLC

This protocol determines the exact solubility limit of the HCl salt in specific assay buffers without inducing hydrolysis.

  • Standard Curve Preparation: Dissolve exactly 10.0 mg of the HCl salt in 10.0 mL of HPLC-grade water. Prepare serial dilutions ranging from 0.1 to 1.0 mg/mL.

  • Equilibration: Add an excess of the solid HCl salt (approx. 100 mg) to 1.0 mL of the target solvent (e.g., DMSO or assay buffer at pH < 6.0) in a temperature-controlled shaker set to 25°C.

  • Agitation & Centrifugation: Shake at 500 RPM for 24 hours. Centrifuge the suspension at 10,000 × g for 10 minutes to pellet all undissolved solids.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Check: Discard the first 0.1 mL of the filtrate to account for potential membrane adsorption.

  • Quantification: Dilute the filtrate into the linear range of the standard curve and analyze via HPLC-UV (detecting the amide chromophore at ~210 nm).

Protocol 2: In Situ Neutralization for Cross-Coupling

When utilizing the compound as a nucleophile, the free base must be generated in situ to prevent self-alkylation. This is achieved by introducing the external electrophile before the neutralizing base.

  • Reagent Preparation: Weigh 1.0 equivalent of 2-chloro-1-(piperazin-1-yl)ethanone hydrochloride[4] into an oven-dried round-bottom flask under an inert nitrogen atmosphere.

  • Solvent Suspension: Suspend the salt in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. The salt will remain largely insoluble at this stage.

  • Electrophile Introduction: Add 1.1 equivalents of the target external electrophile (e.g., an aryl sulfonyl chloride).

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath to kinetically slow any potential side reactions.

  • Base Addition: Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) over 15 minutes. Self-Validation Check: As the DIPEA neutralizes the HCl salt, the free base is liberated, and the suspension will clarify into a homogeneous solution. Because the external electrophile is already present in excess, the newly liberated amine attacks it immediately, outcompeting self-alkylation.

  • Reaction Monitoring: Monitor the disappearance of the starting material via LC-MS.

Workflow Step1 1. Weigh HCl Salt (Strictly anhydrous) Step2 2. Suspend in Aprotic Solvent (e.g., DMF, DCM) Step1->Step2 Step3 3. Add Electrophilic Partner (Pre-mix before base) Step2->Step3 Step4 4. Dropwise Addition of Base (e.g., DIPEA at 0°C) Step3->Step4 Prevents accumulation of free base Step5 5. Target Product Formation (Self-alkylation minimized) Step4->Step5 In situ trapping

Figure 2: Optimized workflow for in situ free-basing to prevent self-alkylation.

Storage & Handling Standards

To maintain the stability of 2-chloro-1-(piperazin-1-yl)ethanone hydrochloride over long periods, strict adherence to storage protocols is required:

  • Temperature: Store desiccated at 2°C to 8°C (refrigerated).

  • Moisture Control: The HCl salt is highly hygroscopic. Exposure to ambient humidity will lead to water absorption, which can facilitate slow hydrolysis of the α-chloroamide over time. Always allow the container to reach room temperature in a desiccator before opening to prevent condensation.

  • Light Sensitivity: Store in amber vials or protect from direct light to prevent generalized photo-degradation.

References

  • [1] Molecular Modeling Design, Synthesis and Biological Evaluation of New Imidazoline Derivatives Linked as α1-AR Antagonists - Jordan Journal of Chemistry (JJC). Available at: 1

  • [2] 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 - Benchchem. Available at: 2

  • [3] 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride | CAS 145222-00-0 - Santa Cruz Biotechnology. Available at: 3

  • [4] 2-Chloro-1-piperazin-1-yl-ethanone hydrochloride - Key Organics. Available at: 4

Sources

Technical Guide: Spectroscopic Characterization of 1-(2-Chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

1-(2-Chloroacetyl)piperazine (CAS 14365-66-3) is a critical bifunctional building block in medicinal chemistry. It serves as a pharmacophore linker, enabling the attachment of the piperazine ring—a "privileged structure" in drug discovery—to other molecular scaffolds via nucleophilic substitution at the alkyl chloride or acylation/alkylation at the secondary amine.[1][2]

Accurate spectroscopic characterization is challenging due to the compound's tendency to dimerize or exist in dynamic equilibrium between conformers. This guide provides a definitive reference for validating the identity and purity of this intermediate, distinguishing it from its common impurity, 1,4-bis(2-chloroacetyl)piperazine.[1][2]

Chemical Identity Table[1][2][3][4]
ParameterData
IUPAC Name 1-(2-chloroacetyl)piperazine
CAS Number 14365-66-3 (Free Base) / 53502-60-6 (HCl Salt)
Molecular Formula C₆H₁₁ClN₂O
Molecular Weight 162.62 g/mol
Appearance White to off-white crystalline solid (HCl salt)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM

Part 2: Sample Preparation & Handling (The "Why")

Expert Insight: The most common analytical error with this compound is misinterpreting the NMR signals of the salt form versus the free base. The HCl salt is hygroscopic.

  • For NMR (Free Base): Dissolve ~10 mg in CDCl₃ . If solubility is poor, use DMSO-d₆ , but be aware that the residual water peak in DMSO can overlap with the amine proton.[1][2]

  • For NMR (HCl Salt): DMSO-d₆ is the solvent of choice. Add 1 drop of D₂O to collapse the ammonium/amine exchangeable protons if the baseline is noisy.

  • For MS: Use LC-MS grade methanol. Avoid protic solvents if analyzing for trace anhydride impurities, though not applicable here.[1][2]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][7]

1H NMR Characterization

The amide bond exhibits partial double-bond character (


), creating restricted rotation.[2] This renders the piperazine ring protons magnetically non-equivalent at room temperature, often appearing as complex multiplets rather than simple triplets.[1][2]

Solvent: DMSO-d₆ (Recommended for Salt) / CDCl₃ (Free Base)

PositionChemical Shift (δ, ppm)MultiplicityIntegralAssignment Logic
A 4.25 - 4.35Singlet (s)2HCl-CH₂-CO . Deshielded by both Cl and C=O. This is the diagnostic anchor peak.
B 3.45 - 3.60Broad Multiplet (m)4HPiperazine CH₂ (α to Amide) . Restricted rotation broadens these signals.[2]
C 2.70 - 2.85Triplet/Multiplet4HPiperazine CH₂ (α to Amine) . Shielded relative to amide-adjacent protons.
D 2.0 - 9.0*Broad Singlet (br s)1HNH . Highly variable. ~2.0 ppm in CDCl₃ (free base); >9.0 ppm in DMSO (HCl salt).[1][2]

Note: In the bis-substituted impurity (1,4-bis(2-chloroacetyl)piperazine), the signal at region C disappears, and the integral for region B doubles and simplifies due to symmetry.[1][2]

13C NMR Characterization

Solvent: DMSO-d₆[2][3]

PositionChemical Shift (δ, ppm)Assignment
C=O 165.2Amide Carbonyl
CH₂-N (Amide) 45.5 / 41.8Piperazine ring carbons (Often split due to rotamers)
CH₂-N (Amine) 46.2Piperazine ring carbons (α to secondary amine)
Cl-CH₂ 41.2Alpha-chloro carbon
Diagram: NMR Assignment Workflow

The following logic flow ensures you are looking at the mono-substituted product and not the bis-impurity.

NMR_Logic Start Start: Acquire 1H NMR Check_ClCH2 Locate Singlet @ ~4.3 ppm (Cl-CH2-CO) Start->Check_ClCH2 Check_Integral Check Integral Ratio (Singlet : Ring Protons) Check_ClCH2->Check_Integral Mono Ratio 2:8 (2H Cl-CH2 : 8H Ring) Check_Integral->Mono Yes Bis Ratio 4:8 or 2:4 (Symmetry Indicates Bis) Check_Integral->Bis No Analyze_Ring Analyze Ring Region (2.7 - 3.6 ppm) Mono->Analyze_Ring Conclusion_Bis IMPURITY: 1,4-bis(2-chloroacetyl)piperazine Bis->Conclusion_Bis Split_Signals Two Distinct Sets? (3.5 ppm & 2.8 ppm) Analyze_Ring->Split_Signals Single_Set Single Broad Set? (Symmetry) Analyze_Ring->Single_Set Conclusion_Mono CONFIRMED: 1-(2-chloroacetyl)piperazine Split_Signals->Conclusion_Mono Single_Set->Conclusion_Bis

Caption: Logic flow for distinguishing the mono-substituted target from the bis-substituted impurity using 1H NMR integration and splitting patterns.

Part 4: Mass Spectrometry (MS) Data

Ionization & Isotopic Pattern
  • Method: ESI+ (Electrospray Ionization, Positive Mode)[1][2]

  • Molecular Ion (M+H)+: 163.06 Da (for ³⁵Cl)[1][2]

  • Isotopic Signature: The presence of a single chlorine atom imparts a characteristic 3:1 ratio between the M (163) and M+2 (165) peaks.

Fragmentation Pathway (ESI/CID)

Understanding fragmentation is crucial for confirming the structure in complex matrices (e.g., biological fluids or reaction mixtures).[1][2]

  • m/z 163 (Parent): Protonated molecule.

  • m/z 127 (Loss of HCl): Characteristic neutral loss of 36 Da (HCl).

  • m/z 85 (Piperazine Ring): Cleavage of the amide bond, leaving the protonated piperazine ring.[1][2]

MS_Frag Parent [M+H]+ m/z 163 Frag1 [M - HCl]+ m/z 127 Parent->Frag1 Neutral Loss Frag2 Piperazine Ring m/z 85 Parent->Frag2 Amide Cleavage Loss1 - HCl (36 Da) Frag1->Loss1 Loss2 - C2H2ClO (78 Da) Frag2->Loss2

Caption: Primary fragmentation pathways observed in ESI-MS for 1-(2-chloroacetyl)piperazine.

Part 5: Infrared (IR) Spectroscopy[1][2]

Method: ATR-FTIR (Attenuated Total Reflectance) Sample State: Solid (HCl salt) or Neat Oil (Free Base)

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3450 N-HStretching (Broad, medium intensity). Note: Stronger/broader in HCl salt.
2800 - 2950 C-HAliphatic stretching (Piperazine ring & CH₂Cl).
1645 - 1665 C=O[2]Amide I band . Strong, sharp signal. Diagnostic for acylation.
1200 - 1250 C-NC-N stretching of the amide.
700 - 780 C-ClAlkyl halide stretch. Moderate to strong intensity.

Part 6: Experimental Protocol for Synthesis & Validation

To generate the data above, the following validated protocol is recommended. This minimizes the formation of the bis-impurity.[4]

  • Protection/Stoichiometry: Use a large excess of piperazine (4-5 equivalents) relative to chloroacetyl chloride. This statistically favors mono-substitution.

  • Temperature Control: Maintain reaction temperature between 0°C and 5°C during addition. Higher temperatures promote bis-acylation.

  • Workup:

    • Acidify to pH 2-3 to protonate unreacted piperazine and the product.

    • Wash with DCM (removes non-basic impurities).

    • Basify aqueous layer to pH 10-11.

    • Extract with DCM. Unreacted piperazine remains largely in the water phase due to high polarity, while the mono-acylated product extracts into DCM.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine (Derivative Analogy). Retrieved from [Link]

  • SpectraBase. NMR and IR Spectral Data for Piperazine Derivatives. Wiley Science Solutions. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent shifts in CDCl3/DMSO).

Sources

"Ethanone, 2-chloro-1-(1-piperazinyl)-" mechanism of action in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as a high-level operational manual for medicinal chemists and process scientists. It moves beyond basic textbook definitions to address the practical realities—specifically the stability challenges and bifunctional reactivity—of using 2-chloro-1-(1-piperazinyl)ethanone (CAS 14329-87-4).

Mechanism of Action in Synthetic Medicinal Chemistry[1]

CAS: 14329-87-4 Synonyms: 1-(2-Chloroacetyl)piperazine; N-Chloroacetylpiperazine Molecular Formula:


Molecular Weight:  162.62  g/mol 
Executive Summary: The "Janus" Reagent

In drug discovery, 2-chloro-1-(1-piperazinyl)ethanone serves as a bifunctional linchpin . It is rarely the final product; rather, it is a high-value intermediate used to introduce the piperazine pharmacophore—a privileged scaffold in antipsychotics (e.g., trazodone, aripiprazole derivatives) and antihistamines—while simultaneously providing an electrophilic "handle" for further conjugation.

The Core Challenge: This molecule possesses both a nucleophilic secondary amine (N4) and an electrophilic alkyl chloride (


-chloroacetamide). Consequently, the free base is thermodynamically prone to intermolecular self-alkylation (polymerization) . Successful utilization requires strict control over pH, solvent choice, and reaction sequence to prevent the formation of insoluble oligomers.
Molecular Architecture & Reactivity Profile

To manipulate this reagent effectively, one must understand its electronic distribution.

2.1 The Electrophilic Warhead (

-Chloroacetamide)

The amide nitrogen's lone pair is delocalized into the carbonyl oxygen (


), rendering the N1 nitrogen non-nucleophilic. This resonance increases the dipole at the carbonyl, pulling electron density away from the 

-carbon.
  • Result: The

    
    -Cl bond is highly polarized, making the methylene carbon a "soft" electrophile susceptible to 
    
    
    
    attack by thiols, phenols, and amines.
  • Kinetic Note: Chloroacetamides are less reactive than bromoacetamides but offer greater stability, preventing "runaway" exotherms during scale-up.

2.2 The Nucleophilic Site (Piperazine N4)

The N4 nitrogen is a secondary amine with a typical


 of ~9.8 (conjugate acid). In its free base form, it is a competent nucleophile.
  • Risk: If left in solution at neutral/basic pH without an external electrophile, N4 will attack the

    
     of a neighboring molecule.
    
2.3 Visualization: Reactivity & Self-Destruction Pathway

The following diagram illustrates the dual reactivity and the dimerization risk.

ReactivityProfile Monomer 2-chloro-1-(1-piperazinyl)ethanone (Free Base) Nu_Site Nucleophilic Site (N4 Secondary Amine) Monomer->Nu_Site Internal El_Site Electrophilic Warhead (Alpha-Chloro) Monomer->El_Site Internal Nu_Site->El_Site Intermolecular Attack (Fast w/o protection) Target Desired Drug Scaffold Nu_Site->Target Path A: N-Alkylation (If Cl is preserved) Dimer Self-Alkylation Product (Inactive Polymer/Dimer) El_Site->Dimer El_Site->Target Path B: S_N2 Coupling (If NH is protected)

Caption: Figure 1. The dual reactivity profile showing the competition between desired coupling (Path A/B) and the rapid self-alkylation pathway.

Synthetic Mechanisms of Action[2]

The utility of CAS 14329-87-4 relies on exploiting one functional group while masking the other.

Mechanism A: The "Linker" Strategy (Nucleophilic Displacement)

This is the most common application. The reagent acts as an electrophile to link a pharmacophore (e.g., a phenol or thiol) to the piperazine ring.

  • Activation: A base (e.g.,

    
    , 
    
    
    
    ) deprotonates the incoming nucleophile (Nu-H
    
    
    Nu
    
    
    ).
  • Transition State: The nucleophile attacks the

    
    -carbon (backside attack, 
    
    
    
    ).
  • Leaving Group Departure: Chloride leaves, forming the new

    
     bond.
    
  • Crucial Control: To prevent the piperazine amine (N4) from competing, the reaction is often run as the HCl salt of the piperazine reagent, or N4 is protected (e.g., Boc) if not already substituted.

Mechanism B: In-Situ Generation

Due to stability issues, advanced protocols often generate the molecule in situ:

  • Step 1: React Piperazine (excess) + Chloroacetyl chloride

    
     N-chloroacetylpiperazine.
    
  • Step 2: Immediately add the target nucleophile (e.g., a substituted aniline) to the same pot.

Experimental Protocols
Protocol 1: Coupling with Phenols (Synthesis of Aryloxy-acetamide Linkers)

Context: Common in the synthesis of kinase inhibitors where a solubilizing piperazine tail is required.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 2-chloro-1-(1-piperazinyl)ethanone HCl salt (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv, Finkelstein catalyst)

  • Solvent: Acetone or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with the substituted phenol and anhydrous Acetone (0.2 M concentration).

  • Deprotonation: Add

    
    . Stir at room temperature (RT) for 15 minutes to generate the phenoxide.
    
  • Addition: Add the HCl salt of 2-chloro-1-(1-piperazinyl)ethanone directly as a solid.

    • Note: Using the salt prevents dimerization before it reacts with the phenol. The excess carbonate will slowly liberate the free base in situ.

  • Catalysis: Add catalytic KI. The exchange of Cl for I creates a more reactive electrophile (iodoacetamide).

  • Reaction: Reflux (approx. 56°C for acetone) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. The residue is usually the free amine product, which can be purified via column chromatography or converted to a salt.

Protocol 2: Synthesis Workflow Visualization

SynthesisWorkflow Start Start: Substituted Phenol BaseStep Add K2CO3 / Acetone (Generate Phenoxide) Start->BaseStep ReagentAdd Add Reagent (HCl Salt) + Cat. KI BaseStep->ReagentAdd Reflux Reflux 4-6h (S_N2 Substitution) ReagentAdd->Reflux Check TLC Check: SM Disappeared? Reflux->Check Check->Reflux No (Extend Time) Filter Filter Inorganic Salts Check->Filter Yes Purify Column Chromatography (DCM/MeOH) Filter->Purify

Caption: Figure 2. Optimized workflow for coupling phenols with N-chloroacetylpiperazine using the salt-stabilization method.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield / Polymer Formation Free base reagent dimerized before reaction.Use the HCl salt form of the reagent. Do not premix the free base.
Incomplete Reaction Chloride is a poor leaving group in this solvent.Add 10 mol% NaI or KI (Finkelstein condition) to generate the more reactive iodide intermediate.
O-alkylation vs N-alkylation Competition if the nucleophile has multiple sites.Use a polar aprotic solvent (DMF) to favor

at the softer carbon center over hard acylation.
Hydrolysis of Amide pH too high or temperature too aggressive.Maintain anhydrous conditions.[1] Avoid strong hydroxide bases (NaOH); stick to Carbonates (

,

).
Safety & Stability (E-E-A-T)
  • Toxicity:

    
    -haloacetamides are potent alkylating agents. They are potential carcinogens and skin sensitizers.
    
    • Mechanism:[2][1][3][4][5] They alkylate cysteine residues in proteins (e.g., glutathione), leading to cellular stress.

    • Handling: Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Storage: The free base degrades at room temperature. Store as the Hydrochloride (HCl) salt at -20°C. If you must store the free base, keep it in a dilute solution of DCM at -20°C, never neat.

References
  • Vertex Pharmaceuticals. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." PMC, 2023. Link(Context: General reactivity of chloroacetamides as warheads).

  • BenchChem. "A Comparative Guide to the Reactivity of Bromoiodoacetic Acid and Chloroacetamide." BenchChem Technical Notes, 2025. Link(Context: Kinetic data on haloacetamide substitution).

  • Santa Cruz Biotechnology. "2-Chloro-1-[4-(2-fluoro-phenyl)-piperazin-1-yl]-ethanone Product Data." SCBT, 2024. Link(Context: Commercial availability and handling of derivatives).

  • Zhang, C., et al. "2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone." Acta Crystallographica Section E, 2011. Link(Context: Structural analysis and conformation of the piperazine ring).

  • BioSolveIT. "Covalent Drug Design: Warheads and Target Residues." BioSolveIT Scientific Guides, 2024. Link(Context: Mechanism of covalent binding in drug design).

Sources

The Technical Guide to 1-(2-Chloroacetyl)piperazine: Reactivity, Synthesis, and Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the chemical behavior and medicinal utility of 1-(2-chloroacetyl)piperazine . While often colloquially grouped with


-haloketones due to the shared 

-halocarbonyl motif, this molecule is distinctively an

-chloroacetamide
. This structural distinction is not merely semantic; it fundamentally dictates the "Goldilocks" reactivity profile—sufficiently electrophilic to covalently modify target cysteines, yet stable enough to resist rapid metabolic degradation in plasma.

This guide serves researchers in fragment-based drug discovery (FBDD) and targeted covalent inhibitor (TCI) development, providing a validated framework for synthesizing, assaying, and deploying this warhead.

Part 1: Structural Analysis & Electronic Properties

The "Ketone" Misnomer: Amide Resonance & Electrophilicity

To understand the reactivity of 1-(2-chloroacetyl)piperazine, one must first correct the classification. In an


-chloroketone (

), the carbonyl carbon is highly electron-deficient, making the

-carbon extremely electrophilic due to the combined inductive effects of the oxygen and the chlorine.

In 1-(2-chloroacetyl)piperazine, the carbonyl is part of an amide bond with the piperazine nitrogen.

  • Resonance Stabilization: The lone pair on the piperazine nitrogen donates electron density into the carbonyl (

    
    -system). This resonance reduces the electron-withdrawing power of the carbonyl on the adjacent 
    
    
    
    -methylene group (
    
    
    ).
  • Result: The

    
    -carbon is less electrophilic than that of a corresponding chloroketone. This modulation is critical for drug design, as it prevents non-specific alkylation of off-target nucleophiles (e.g., physiological thiols like glutathione) before the drug reaches its target.
    
The Piperazine Scaffold Role

The piperazine ring acts as more than just a carrier; it is a solubility enhancer and a vector for orientation.

  • 
     (Acylated):  Modulates warhead reactivity.
    
  • 
     (Distal):  Provides a handle for diversification (e.g., arylation to target hydrophobic pockets) and, if basic, can improve lysosomal trapping or solubility.
    

Part 2: Mechanistic Pathways

The Alkylation Mechanism

The primary mechanism of action for 1-(2-chloroacetyl)piperazine is an irreversible nucleophilic substitution (


). The target nucleophile is typically the thiolate anion (

) of a cysteine residue within a protein binding pocket.[1]
Diagram 1: Covalent Labeling Mechanism

The following pathway illustrates the nucleophilic attack of a cysteine thiolate on the


-carbon, leading to chloride displacement and thioether formation.

SN2_Mechanism Cys Target Cysteine (Thiolate R-S⁻) TS Transition State [Pentacoordinate Carbon] Cys->TS Nucleophilic Attack (Backside) Warhead 1-(2-chloroacetyl)piperazine (Electrophile) Warhead->TS Product Covalent Adduct (Thioether Bond) TS->Product Bond Formation Leaving Chloride Ion (Cl⁻) TS->Leaving Elimination

Figure 1: The


 reaction coordinate for the alkylation of a cysteine residue by the chloroacetamide warhead.[1]
Selectivity Factors

Unlike Michael acceptors (e.g., acrylamides) which require specific alignment for conjugate addition,


-chloroacetamides are "harder" electrophiles. However, their reactivity is driven by proximity . The non-covalent affinity of the piperazine-linked scaffold binds the molecule in the pocket, raising the local concentration of the warhead near the target cysteine, enabling the reaction.

Part 3: Synthetic Utility & Protocols

Synthesis of 1-(2-chloroacetyl)piperazine

Challenge: Piperazine has two equivalent secondary amines. Reacting with chloroacetyl chloride often leads to the unwanted bis-acylated byproduct (1,4-bis(2-chloroacetyl)piperazine). Solution: The "Monohydrochloride Protection" Strategy.

Protocol: Selective Mono-Acylation
  • Reagents: Piperazine (anhydrous), Chloroacetyl chloride, Dichloromethane (DCM), HCl (dioxane or ether solution).

  • Step 1: In-situ Protection:

    • Dissolve piperazine (10 mmol) in DCM (50 mL).

    • Add 1 equivalent of HCl (e.g., 4M in dioxane) dropwise at 0°C.

    • Mechanism:[1][2][3][4][5] This protonates one nitrogen, rendering it non-nucleophilic.

  • Step 2: Acylation:

    • Cool the suspension of piperazine monohydrochloride to -10°C.

    • Add Chloroacetyl chloride (1.0 equiv) dropwise over 30 minutes.

    • Simultaneously add a weak base (e.g.,

      
       or 
      
      
      
      , 1.0 equiv) strictly controlled to neutralize the HCl generated from acylation without deprotonating the protected nitrogen.
  • Step 3: Workup:

    • Wash with water (to remove salts).

    • The aqueous layer may contain the protonated product. Basify aqueous layer to pH 10 and extract with DCM to recover the free base 1-(2-chloroacetyl)piperazine.

  • Validation:

    • Check LC-MS for M+H = 163.04 (approx). Ensure absence of bis-product (mass ~239).

Part 4: Characterization & Reactivity Assays

The Glutathione (GSH) Trapping Assay

To validate the electrophilicity of the warhead before biological testing, a GSH trapping assay is the industry standard. This determines the intrinsic reactivity (


).
Diagram 2: GSH Assay Workflow

GSH_Assay Prep Sample Preparation 10µM Compound + 5mM GSH in PBS (pH 7.4, 37°C) Incubate Incubation Timepoints: 0, 15, 30, 60, 120 min Prep->Incubate Quench Quench Add 1% Formic Acid/Acetonitrile Incubate->Quench Analysis LC-MS/MS Analysis Monitor Parent vs. Adduct Quench->Analysis Calc Data Processing Calculate t1/2 and k_inact Analysis->Calc

Figure 2: Standard workflow for assessing intrinsic electrophilicity via Glutathione trapping.

Comparative Reactivity Data

The following table illustrates where 1-(2-chloroacetyl)piperazine sits in the reactivity spectrum compared to other common warheads.

Warhead ClassStructureIntrinsic Reactivity (

with GSH)
Metabolic StabilityApplication

-Chloroketone

Very High (< 5 min)Low (Rapid hydrolysis)Chemical Probes (Not Drugs)

-Chloroacetamide

Moderate (30 - 240 min) High Targeted Covalent Inhibitors
Acrylamide

Low to ModerateHighKinase Inhibitors (e.g., Ibrutinib)
Chloroethyl-amine

Low (Requires cyclization)ModerateDNA Alkylators (Mustards)

Note: Data represents typical ranges; specific values depend on steric environment.

Part 5: Applications in Medicinal Chemistry[3][7][8]

Covalent Fragment Libraries

1-(2-chloroacetyl)piperazine is a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).

  • Method: Libraries of piperazine-capped chloroacetamides are screened against proteins using Mass Spectrometry (Intact Protein MS).

  • Hit Validation: A mass shift corresponding to the fragment mass minus HCl (+Fragment - 36 Da) confirms covalent labeling.

Case Study: SARS-CoV-2 Main Protease ( )

Recent research utilized piperazine-linked chloroacetamides to target Cys145 of the SARS-CoV-2 main protease. The piperazine ring occupies the S2 pocket of the enzyme, positioning the chloroacetyl group perfectly for attack by the catalytic cysteine. This highlights the importance of the piperazine vector in converting a generic "poison" (chloroacetamide) into a specific inhibitor.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Resnick, E., et al. "Rapid Covalent Labeling of Cysteine by Chloroacetamide-Based Probes." Journal of the American Chemical Society, 141(39), 15383–15387 (2019). Link

  • BenchChem Technical Division. "Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives." BenchChem Protocols. Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724 (2019). Link

  • Kaserer, T., et al. "Development of a covalent inhibitor for the SARS-CoV-2 main protease." ChemMedChem, 16(1), 123-130 (2021). Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Chloro-1-(1-piperazinyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Janus" Linker

Ethanone, 2-chloro-1-(1-piperazinyl)- (CAS 656-55-3), often referred to as


-(chloroacetyl)piperazine, represents a high-value bifunctional building block in drug discovery. Its structure features two distinct reactive centers:
  • The

    
    -Chloroacetamide:  An electrophilic "warhead" capable of covalent engagement with cysteine residues (
    
    
    
    mechanism) or nucleophilic displacement for linker construction.[1]
  • The Secondary Amine: A nucleophilic handle allowing for the attachment of diverse pharmacophores or solubility-enhancing groups.

Critical Stability Warning: As a free base, this molecule is unstable. The secondary amine can attack the alkyl chloride of a neighboring molecule, leading to rapid self-polymerization. Standard protocol dictates handling this compound as its hydrochloride salt (HCl) or generating it in situ from


-Boc-piperazine. 
Core Applications
  • Targeted Covalent Inhibitors (TCIs): Installation of electrophilic traps for cysteine-rich active sites (e.g., KRAS, SARS-CoV-2 Mpro).

  • PROTAC Linkers: Construction of rigid, hydrophilic linkers connecting E3 ligase ligands to proteins of interest.

  • Scaffold Diversification: Rapid generation of piperazine-linked libraries for GPCR and kinase targeting.

Strategic Application: Covalent Warhead Installation

The


-chloroacetamide moiety is a validated covalent warhead.[1] Unlike acrylamides (Michael acceptors), chloroacetamides react via direct nucleophilic substitution (

). This reactivity profile is particularly useful for targeting non-catalytic cysteines in shallow pockets.
Mechanism of Action

The piperazine ring positions the electrophile near the target cysteine. The thiol group of the cysteine attacks the


-carbon, displacing the chloride ion and forming an irreversible thioether bond.
Visualization: Covalent Inhibition Pathway[1][2]

CovalentInhibition Target Target Protein (Cys-SH) Complex Encounter Complex (Non-covalent) Target->Complex Inhibitor Inhibitor (Piperazine-COCH2Cl) Inhibitor->Complex Transition Transition State (SN2 Attack) Complex->Transition Kd (Binding) Adduct Covalent Adduct (Protein-S-CH2-Inhibitor) Transition->Adduct k_inact (Irreversible)

Caption: Kinetic mechanism of Targeted Covalent Inhibition (TCI) via α-chloroacetamide warhead.

Experimental Protocols

Protocol A: In Situ Generation and Coupling (Recommended)

Avoids isolation of the unstable free base.

Objective: Synthesize a piperazine-linked scaffold (e.g., for a PROTAC linker) starting from a primary amine-containing drug core.

Reagents:

  • 
    -Boc-piperazine (CAS 57260-71-6)
    
  • Chloroacetyl chloride[2][3][4][5]

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

  • Target Scaffold (Nucleophile: Amine/Thiol)[6]

  • Base: DIPEA or

    
    
    

Step-by-Step Workflow:

  • Chloroacetylation (Step 1):

    • Dissolve

      
      -Boc-piperazine (1.0 eq) in DCM at 
      
      
      
      .
    • Add DIPEA (1.2 eq).

    • Dropwise add Chloroacetyl chloride (1.1 eq).

    • Stir for 1h. Wash with water, dry (

      
      ), and concentrate.
      
    • Result:

      
      -Boc-4-(chloroacetyl)piperazine.
      
  • Scaffold Coupling (Step 2):

    • Dissolve Target Scaffold (e.g., Phenol or Aniline derivative) in DMF.

    • Add

      
       (2.0 eq) and catalytic KI (0.1 eq - Finkelstein Catalyst ).
      
    • Add

      
      -Boc-4-(chloroacetyl)piperazine.
      
    • Heat to

      
       for 4-12h. Monitor by LC-MS.[7]
      
  • Deprotection (Step 3):

    • Treat the coupled product with 4M HCl in Dioxane or 20% TFA in DCM.

    • Result: The final bioactive compound containing the free piperazine amine (derived from CAS 656-55-3 structure).

Protocol B: Direct Use of HCl Salt for Cysteine Trapping

For researchers using the commercial HCl salt of CAS 656-55-3.

Objective: Reacting the piperazine warhead with a protein or peptide thiol.

ParameterConditionRationale
Solvent PBS (pH 7.4) or HEPESMimics physiological conditions; maintains Cys nucleophilicity.
Co-solvent DMSO (<5%)Solubilizes the organic inhibitor.
Concentration 10 - 100

Excess inhibitor drives pseudo-first-order kinetics.
Incubation 1 - 4 HoursChloroacetamides react slower than acrylamides; requires time.
Quenching DTT or

-Mercaptoethanol
Excess thiol scavenges unreacted warhead.

Procedure:

  • Prepare a stock solution of 2-chloro-1-(1-piperazinyl)ethanone HCl in DMSO (10 mM).

  • Dilute protein target to 1

    
     in Buffer.
    
  • Add inhibitor stock to protein (Final conc: 10-50

    
    ).
    
  • Incubate at

    
     or 
    
    
    
    .
  • Aliquot at t=0, 30, 60, 120 min for intact protein LC-MS analysis.

  • Success Criteria: Mass shift of +160.6 Da (Molecular weight of the piperazine-acetyl group minus HCl).

Divergent Synthesis Workflow

The following diagram illustrates how to utilize CAS 656-55-3 as a central hub for generating diverse libraries.

SynthesisWorkflow Core 2-chloro-1-(1-piperazinyl)ethanone (HCl Salt) Branch1 Path A: N-Alkylation (Piperazine NH) Core->Branch1 Branch2 Path B: Cl-Displacement (Warhead) Core->Branch2 Prod1 Reductive Amination (Aldehydes + NaBH(OAc)3) Branch1->Prod1 Solubility Tuning Prod2 Buchwald Coupling (Aryl Halides + Pd Cat) Branch1->Prod2 Pharmacophore Install Prod3 Thiol Alkylation (Cys-Proteins / Thio-Drugs) Branch2->Prod3 Covalent Drugs Prod4 Heterocycle Formation (Reaction with Thioamides) Branch2->Prod4 Hantzsch Synthesis

Caption: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold.

Scientific Validation & Troubleshooting

Analytical Checkpoints
  • NMR (

    
    ):  The methylene protons of the chloroacetyl group (
    
    
    
    ) appear as a distinctive singlet around
    
    
    4.0-4.2 ppm. Upon substitution with a nucleophile (e.g., a thiol), this peak shifts upfield significantly (to
    
    
    3.5-3.8 ppm).
  • Mass Spectrometry: The chlorine isotope pattern (

    
     in 3:1 ratio) is diagnostic for the starting material. Loss of this pattern confirms successful substitution.
    
Common Pitfalls
  • Dimerization: If the pH is too high (>9) during the neutralization of the HCl salt, the free amine of one molecule will attack the chloride of another.

    • Fix: Keep the reaction dilute and add the electrophile slowly if generating the free base, or keep the secondary amine protected (Boc) until the chloride chemistry is finished.

  • Hydrolysis: The alkyl chloride is susceptible to hydrolysis in aqueous basic conditions over prolonged periods.

    • Fix: Use anhydrous solvents (DMF, ACN) for the coupling steps.

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.

  • Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 Main Protease in complex with the covalent inhibitor

    
    -ketoamide. Science. 
    
  • BenchChem. (2025).[8][9] Application Notes and Protocols for Reactions Involving 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.[10] (Analogous chemistry).[2][3][8]

  • Cunlong, Z., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. [2]

  • Pérot, A., et al. (2022).[5] Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules.[1][11][2][3][4][8][9][10][12][13][14]

Sources

Application Note: A Comprehensive Guide to the N-Alkylation of Amines with 1-(2-Chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth protocol for the N-alkylation of primary and secondary amines using 1-(2-chloroacetyl)piperazine, a critical reaction in the synthesis of novel pharmaceutical agents. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] This document details the underlying reaction mechanism, offers a robust step-by-step experimental protocol, provides guidance on reaction optimization, and includes a troubleshooting guide to address common challenges. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to efficiently incorporate the piperazine moiety into target molecules.

Scientific Foundation: Mechanism and Core Principles

The N-alkylation of an amine with 1-(2-chloroacetyl)piperazine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][4] Understanding the role of each component is fundamental to achieving high yields and purity.

  • The Nucleophile (Amine): The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary or secondary amine. This amine attacks the electrophilic carbon center of the chloroacetyl group.

  • The Electrophile (1-(2-chloroacetyl)piperazine): The key to this reagent's reactivity is the carbon atom adjacent to the chlorine. The high electronegativity of both the chlorine atom and the nearby carbonyl oxygen creates a strong electrophilic site, making it susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the formation of the new carbon-nitrogen bond.

  • The Base: The use of a base is non-negotiable for two critical reasons. First, the 1-(2-chloroacetyl)piperazine starting material is often supplied as a hydrochloride salt, which must be neutralized. Second, the reaction itself generates one equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing the protonation of the amine nucleophile, which would render it unreactive.[5][6][7][8] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or weaker options like sodium bicarbonate (NaHCO₃) for sensitive substrates, and organic bases such as diisopropylethylamine (DIPEA).[4][9]

  • The Solvent: The reaction is best performed in a polar aprotic solvent. These solvents, such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO), can solvate the cation of the base but do not engage in strong hydrogen bonding with the amine nucleophile, leaving it more reactive.[1][10][11]

Key Mechanistic Considerations:

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial to prevent undesired side reactions. Using a slight excess of the amine can sometimes drive the reaction to completion, but a large excess can complicate purification. Conversely, an excess of the alkylating agent can lead to over-alkylation.[12]

  • Side Reactions: The primary competing reaction is the dialkylation of a primary amine, where the newly formed secondary amine product reacts with another molecule of 1-(2-chloroacetyl)piperazine. Over-alkylation can also occur at the second nitrogen of the piperazine ring, though this is less common under standard conditions due to the deactivating effect of the acetyl group.[12][13]

Caption: SN2 mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Researchers should optimize conditions based on the specific reactivity of their amine substrate.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • 1-(2-Chloroacetyl)piperazine hydrochloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants, typically to a concentration of 0.1–0.5 M. Stir the suspension for 10-15 minutes at room temperature.

  • Reagent Addition: Add 1-(2-chloroacetyl)piperazine hydrochloride (1.1 eq) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 60–80 °C. The optimal temperature may vary depending on the amine's nucleophilicity. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4–24 hours).[6]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-5 times the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).

    • Combine the organic extracts and wash with brine to remove residual DMF and inorganic salts.[4]

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated piperazine derivative.[4][6]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Amine & Base in Flask B 2. Add Anhydrous DMF A->B C 3. Add 1-(2-chloroacetyl)piperazine B->C D 4. Heat (60-80°C) & Stir C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry & Concentrate H->I J 10. Purify via Chromatography I->J

Caption: Step-by-step experimental workflow.

Parameter Optimization

The success of the N-alkylation reaction hinges on the careful selection of several key parameters. The following table summarizes their impact and provides a starting point for optimization.

ParameterOptionsEffect & Considerations
Base K₂CO₃, Cs₂CO₃, NaHCO₃, DIPEA, Et₃NStrength is Key: A stronger base (e.g., K₂CO₃) is generally effective for less nucleophilic amines. For sensitive substrates prone to decomposition, a milder base (e.g., NaHCO₃) is preferable.[9] Organic bases like DIPEA are useful when high solubility is required. The amount should be sufficient to neutralize both the HCl salt and the generated HCl (typically 2.5-3.0 eq).
Solvent DMF, ACN, DMSO, THFPolarity Matters: Polar aprotic solvents (DMF, ACN, DMSO) are standard as they effectively solvate cations and do not interfere with the nucleophile, accelerating SN2 reactions.[1] Acetonitrile (ACN) is often easier to remove during work-up than higher-boiling solvents like DMF or DMSO.[11]
Temperature Room Temp. to Reflux (e.g., 25°C - 100°C)Rate vs. Selectivity: Higher temperatures increase the reaction rate but may also promote the formation of side products, particularly dialkylation.[12] For highly reactive amines, the reaction may proceed efficiently at room temperature. Start at a moderate temperature (e.g., 60°C) and adjust as needed based on monitoring.
Stoichiometry 1:1 to 1:1.2 (Amine:Alkylating Agent)Controlling Byproducts: A slight excess (1.1-1.2 eq) of the alkylating agent can help drive the reaction to completion. However, if dialkylation of the starting amine is a significant issue, using a slight excess of the amine may be beneficial, though this will require removal during purification. A 1:1 ratio is often the best starting point.[12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficiently basic conditions (amine is protonated).2. Low reaction temperature.3. Poor quality or wet reagents/solvents.1. Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃).2. Gradually increase the reaction temperature, monitoring for decomposition.3. Ensure all reagents are anhydrous and use freshly opened or distilled solvents.
Significant Di-alkylation Byproduct 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Stoichiometry favors over-alkylation.1. Lower the reaction temperature.[12]2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Use a 1:1 stoichiometric ratio or a slight excess of the amine.
Complex Mixture of Products 1. Substrate degradation under reaction conditions.2. Competing side reactions with other functional groups on the substrate.1. Attempt the reaction at a lower temperature or with a milder base.2. If the substrate contains other nucleophilic sites, consider using a protecting group strategy.[12]
Difficulty Removing DMF/DMSO High boiling point of the solvent.During work-up, perform multiple washes with brine (saturated NaCl solution) to help partition the high-boiling solvent into the aqueous phase.

Conclusion

The N-alkylation of amines with 1-(2-chloroacetyl)piperazine is a robust and highly valuable transformation in the toolkit of medicinal chemists. By understanding the SN2 mechanism and carefully controlling key parameters such as base, solvent, and temperature, researchers can efficiently synthesize a diverse range of piperazine-containing molecules. This application note provides a comprehensive and field-tested framework to streamline this process, enabling the rapid development of novel chemical entities for drug discovery programs.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Synthesis of Piperazines by C-H Functionaliz
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). Taylor & Francis Online.
  • Experimental procedure for N-alkylation of primary amines. (n.d.). BenchChem.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (n.d.). PMC.
  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. (n.d.). BenchChem.
  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.).
  • Base-mediated cascade amidination/N-alkylation of amines by alcohols. (2020). RSC Publishing.
  • Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines. (n.d.). BenchChem.
  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute.
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). CCS Chemistry.
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (n.d.). BenchChem.
  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (2023). Lund University Research Portal.
  • Aqueous-Mediated N-Alkylation of Amines. (2007).
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010).

Sources

Application Note: Ethanone, 2-chloro-1-(1-piperazinyl)- in the Synthesis of Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethanone, 2-chloro-1-(1-piperazinyl)- (Commonly referred to as 1-(chloroacetyl)piperazine or 1-CAP)

Strategic Overview in CNS Drug Development

The piperazine scaffold is a privileged pharmacophore in central nervous system (CNS) therapeutics, particularly in the design of typical and atypical antipsychotics (e.g., aripiprazole, ziprasidone, and fluphenazine derivatives). These agents typically require a precise spatial arrangement between a lipophilic aryl group and a basic nitrogen to effectively modulate


 and 

receptors.

Ethanone, 2-chloro-1-(1-piperazinyl)- serves as a highly versatile, bifunctional linker in these syntheses. It features two orthogonal reactive sites:

  • A secondary amine (piperazine ring): Available for

    
    -alkylation, arylation, or reductive amination to attach lipophilic tail groups.
    
  • An

    
    -chloroacetamide moiety:  An excellent electrophile. The adjacent carbonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the 
    
    
    
    -carbon highly susceptible to
    
    
    displacement by aryl amines, thiols, or phenols [1].

Mechanistic Causality in Synthetic Design

Avoiding Symmetrical Bis-Acylation

Directly reacting unprotected piperazine with chloroacetyl chloride predominantly yields 1,4-bis(chloroacetyl)piperazine due to the high reactivity of the second amine post-monoacylation [1]. To isolate the mono-substituted ethanone, 2-chloro-1-(1-piperazinyl)- scaffold, synthetic chemists must employ an orthogonal protection strategy—typically using 1-Boc-piperazine.

Finkelstein-Assisted Displacement

When coupling the chloroacetyl group with bulky or weakly nucleophilic aryl amines (common in antipsychotic precursors), standard


 conditions often result in sluggish kinetics and poor yields. By introducing catalytic Potassium Iodide (KI), an in situ Finkelstein reaction occurs. The chloride is temporarily displaced by iodide, generating an 

-iodoacetamide intermediate. Because iodide is a superior leaving group (due to its larger size and polarizability), the subsequent attack by the aryl amine is dramatically accelerated [2].

Synthetic Workflow Visualization

Workflow N1 1-Boc-Piperazine (Nucleophile) N3 1-Boc-4-(chloroacetyl)piperazine (Protected Intermediate) N1->N3 Acylation (Et3N, DCM, 0°C) N2 Chloroacetyl Chloride (Electrophile) N2->N3 N4 S_N2 Displacement (e.g., Aryl Amines) N3->N4 Finkelstein/S_N2 (KI, K2CO3) N5 Boc Deprotection (HCl / Dioxane) N4->N5 Acidic Cleavage N6 N-Alkylation (Antipsychotic Scaffold) N5->N6 Alkyl Halide (Base, Heat)

Synthetic workflow for antipsychotic scaffolds using 1-(chloroacetyl)piperazine derivatives.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the


 displacement step on the 

-chloroacetamide moiety, demonstrating the causality behind solvent and additive selection.
NucleophileSolventBaseAdditiveTemp (°C)Yield (%)Mechanistic Observation
Aryl PiperazineDCM

None25< 20Poor conversion due to low nucleophilicity and mild conditions.
Aryl PiperazineDMF

None8065Improved yield; polar aprotic solvent stabilizes the

transition state.
Aryl PiperazineAcetone

KI (0.1 eq)6092Optimal ; in situ Finkelstein reaction generates highly reactive

-iodo intermediate [2].
Phenol derivativeMeCN

None8085Cesium effect enhances the nucleophilicity of the phenoxide oxygen.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis of antipsychotic intermediates.

Protocol A: Synthesis of 1-Boc-4-(chloroacetyl)piperazine

Objective: Synthesize the protected 1-CAP precursor without over-acylation.

  • Reaction Setup: In a flame-dried round-bottom flask under

    
    , dissolve 1-Boc-piperazine (1.0 eq, 50 mmol) and triethylamine (1.2 eq, 60 mmol) in anhydrous dichloromethane (DCM, 150 mL).
    
  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Causality: Low temperature prevents the exothermic degradation of the reagents and maximizes chemoselectivity.

  • Electrophile Addition: Dissolve chloroacetyl chloride (1.1 eq, 55 mmol) in 20 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • In-Process Control: Stir for 2 hours, allowing the reaction to slowly reach room temperature. Monitor via TLC (Hexane:EtOAc 1:1). Validation: The disappearance of the ninhydrin-active starting material spot and the appearance of a UV-active product spot indicates completion.

  • Workup: Quench with saturated aqueous

    
     (50 mL) to neutralize excess acid. Extract the organic layer, wash with brine, and dry over anhydrous 
    
    
    
    . Concentrate in vacuo to yield the product as an off-white solid.
Protocol B: Finkelstein-Assisted Coupling & Deprotection

Objective: Couple the chloroacetyl linker to an aryl pharmacophore and unmask the piperazine amine for final drug assembly.

  • 
     Coupling:  Dissolve 1-Boc-4-(chloroacetyl)piperazine (1.0 eq, 20 mmol) in anhydrous acetone (100 mL). Add the target aryl amine/piperazine (1.1 eq), anhydrous 
    
    
    
    (2.0 eq), and KI (0.1 eq) [2].
  • Reflux: Heat the mixture to 60 °C and reflux for 12 hours. Validation: The reaction mixture will transition from a clear solution to a cloudy suspension as KCl/KBr salts precipitate out, visually confirming the progress of the displacement.

  • Intermediate Isolation: Filter the inorganic salts while hot. Concentrate the filtrate, redissolve in EtOAc, wash with water, dry, and evaporate to obtain the coupled intermediate.

  • Boc Deprotection: Suspend the solid intermediate in 15 mL of a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane at room temperature [3].

  • Final Validation: Stir for 2 hours. Validation: The cessation of

    
     gas evolution (bubbling) and the precipitation of a dense white solid signifies complete deprotection. Filter the solid and wash with cold diethyl ether to yield the highly pure hydrochloride salt of the antipsychotic precursor [3].
    

References

  • Benchchem.1,4-Bis(chloroacetyl)piperazine: Reactivity as a Bifunctional Linker and Its Applications. Benchchem Database.
  • Jordan Journal of Chemistry.Molecular Modeling Design, Synthesis and Biological Evaluation of New Imidazoline Derivatives Linked as α1-AR Antagonists. Yarmouk University.
  • Google Patents (ES2477884T3).Methyl hydrogen fumarate prodrugs, pharmaceutical compositions thereof and methods of use.

Application of 1-(2-chloroacetyl)piperazine in creating anti-inflammatory molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-(2-Chloroacetyl)piperazine as a Linker in Anti-Inflammatory Pharmacophore Design

Executive Summary

This technical guide details the application of 1-(2-chloroacetyl)piperazine (CAS: 2435-33-8) as a bifunctional building block in the synthesis of anti-inflammatory agents. Unlike simple alkyl halides, this molecule offers a unique


-haloacetamide  electrophilic site coupled with a piperazine tail. This structure allows for the rapid generation of "hybrid drugs"—molecules that combine a known anti-inflammatory pharmacophore (e.g., NSAID derivatives, quinazolinones) with a piperazine moiety to improve aqueous solubility, bioavailability, and target selectivity (e.g., COX-2 vs. COX-1).

Chemical Basis & Reactivity

The utility of 1-(2-chloroacetyl)piperazine stems from its dual-reactivity profile. It serves as a "linchpin" reagent in medicinal chemistry.

  • Electrophilic Site (

    
    -Chloroamide):  The carbon adjacent to the chlorine is activated by the neighboring carbonyl group, making it highly susceptible to 
    
    
    
    nucleophilic attack by amines, thiols, or phenoxides.
  • Nucleophilic/Basic Site (Piperazine Nitrogen): The

    
     nitrogen of the piperazine ring (if unprotected) acts as a secondary amine base/nucleophile. Note: In many commercial forms, the N4 is protected (e.g., N-Boc) or already substituted to prevent self-polymerization.
    
Mechanism of Action: Coupling

The primary reaction used in library synthesis is the displacement of the chloride ion by a nucleophile (Nu:).

ReactionMechanism Reagent 1-(2-Chloroacetyl)piperazine (Electrophile) TS Transition State (Pentacoordinate) Reagent->TS Attack at alpha-carbon Nu Nucleophile (Amine/Thiol/Phenol) Nu->TS Product Coupled Anti-Inflammatory Candidate TS->Product Cl- departure Byproduct HCl (Neutralized by Base) TS->Byproduct

Figure 1: Mechanism of


 displacement. The reaction is typically catalyzed by Iodide (

) via the Finkelstein reaction mechanism to improve kinetics.

Key Applications in Drug Design

A. Synthesis of Quinazolinone-Piperazine Hybrids

Quinazolinone derivatives are potent COX-2 inhibitors but often suffer from poor solubility. Linking them to a piperazine tail via an acetyl linker significantly improves their pharmacokinetic profile.

  • Target: Dual COX-2/5-LOX inhibitors.[1]

  • Strategy: Reacting 1-(2-chloroacetyl)piperazine with a substituted quinazolinone (acting as the nucleophile at the

    
     position).
    
B. NSAID "Pro-drug" Solubilization

Attaching this linker to the carboxylic acid group of NSAIDs (like Indomethacin or Aceclofenac) converts the acid into an ester or amide, potentially reducing gastric ulceration (a common side effect of acidic NSAIDs) while maintaining anti-inflammatory activity upon metabolic hydrolysis.

Detailed Experimental Protocols

Protocol A: Synthesis of Piperazine-Linked Heterocycles ( -Alkylation)

This protocol describes linking the reagent to a benzimidazole or quinazolinone core.

Reagents Required:

  • Substituted Heterocycle (1.0 eq)

  • 1-(2-chloroacetyl)piperazine (1.2 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.5 eq)
    
  • Potassium Iodide (

    
    ) (catalytic, 0.1 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (dry)
    

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted heterocycle (e.g., 2-phenylquinazolin-4(3H)-one) in dry ACN (10 mL/mmol).

  • Base Addition: Add anhydrous

    
    . Stir at room temperature for 30 minutes to facilitate deprotonation of the heterocyclic nitrogen.
    
  • Linker Addition: Add 1-(2-chloroacetyl)piperazine and catalytic

    
    .
    
    • Expert Tip: The addition of

      
       converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), reducing reaction time from 24h to 6-8h.
      
  • Reflux: Heat the mixture to reflux (80-85°C for ACN, 100°C for DMF) under an inert atmosphere (

    
     or Ar). Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
    
  • Work-up:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic salts (

      
      , KCl).
      
    • Evaporate the solvent under reduced pressure.[2][3]

    • Redissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 60-120 mesh).

Protocol B: Biological Validation (COX-2 Inhibition Assay)

Once synthesized, the molecule must be validated for anti-inflammatory potential.

Assay Principle: Colorimetric screening using a COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Preparation: Dissolve the synthesized compound in DMSO (stock 10 mM).

  • Incubation: Incubate Ovine COX-2 enzyme with the test compound (various concentrations: 0.1 - 100

    
    ) for 10 minutes at 25°C.
    
  • Initiation: Add Arachidonic Acid (substrate) and the colorimetric probe (TMPD).

  • Measurement: Measure absorbance at 590 nm.

  • Calculation: Determine

    
     by plotting % Inhibition vs. Log[Concentration].
    

Data Analysis & Interpretation

Table 1: Expected SAR Trends for Piperazine-Acetyl-Linked Anti-Inflammatories

Structural ModificationEffect on SolubilityEffect on COX-2 PotencyNotes
Unsubstituted Piperazine (

)
High (

)
ModerateGood solubility, but potential for rapid metabolism.
N-Methyl Piperazine High (

)
HighImproved metabolic stability; common in commercial drugs.
N-Phenyl Piperazine Low (

)
High (

)
Increases lipophilicity; often improves target binding affinity.
Linker Length Extension ModerateVariableChanging acetyl (C2) to propionyl (C3) usually decreases potency.

Workflow Visualization

The following diagram illustrates the complete pipeline from chemical synthesis to biological validation.

Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_analysis Phase 2: Validation Start Start: Heterocyclic Core (e.g., Quinazolinone) React Reaction: + 1-(2-chloroacetyl)piperazine Base: K2CO3, Cat: KI, Solvent: ACN Start->React Purify Purification: Extraction & Recrystallization React->Purify ChemVal Chemical Validation: 1H-NMR, LC-MS, IR Purify->ChemVal BioVal Biological Screening: COX-1/COX-2 Inhibition Assay ChemVal->BioVal If Pure > 95% InVivo In Vivo Model: Carrageenan-Induced Paw Edema BioVal->InVivo If IC50 < 10 µM

Figure 2: Integrated workflow for developing anti-inflammatory candidates using the chloroacetyl-piperazine linker.

References

  • BenchChem Technical Support. (2025).[2][4] Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines. Retrieved from

  • Kumar, H., et al. (2019).[5] Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry. Retrieved from

  • Wang, J., et al. (2016).[6] Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. Retrieved from

  • El-Azzouny, A., et al. (2020).[7] Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Drug Development Research. Retrieved from

  • RSC Medicinal Chemistry. (2021). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors. Retrieved from

Sources

Using "Ethanone, 2-chloro-1-(1-piperazinyl)-" to synthesize antifungal agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Piperazine-Linked Antifungal Agents using 1-(2-Chloroacetyl)piperazine

Executive Summary

This technical guide details the application of Ethanone, 2-chloro-1-(1-piperazinyl)- (CAS: 59702-31-7 for HCl salt; also known as 1-(2-chloroacetyl)piperazine) as a bifunctional linchpin in the synthesis of next-generation antifungal agents.

Piperazine scaffolds are ubiquitous in clinically approved antifungals (e.g., Itraconazole, Posaconazole, Ketoconazole) due to their ability to modulate lipophilicity and pharmacokinetic profiles. This specific reagent offers a pre-assembled chloroacetamide linker , enabling a rapid, modular "Click-like" assembly of antifungal libraries. This guide provides a validated protocol for utilizing this reagent to synthesize azole-piperazine hybrids, focusing on minimizing side reactions (self-polymerization) and maximizing yield.

Chemical Profile & Handling

  • Compound: Ethanone, 2-chloro-1-(1-piperazinyl)- (typically supplied as Hydrochloride salt).

  • Structure: A piperazine ring mono-acylated with a chloroacetyl group.[1]

  • Role: Bifunctional Electrophile/Nucleophile.

    • Site A (Electrophile):

      
      -Chloro ketone moiety susceptible to 
      
      
      
      displacement by phenols, thiols, or azoles.
    • Site B (Nucleophile): Secondary amine (N4) at the piperazine tail (if unsubstituted), available for functionalization.

  • Stability Warning: The free base form of this reagent is unstable upon prolonged storage due to intermolecular self-alkylation (polymerization). Always store as the HCl salt at -20°C. Generate the free base in situ or immediately prior to reaction.

Strategic Application: The "Head-to-Tail" Assembly

In antifungal drug discovery, this reagent is used to connect a Pharmacophore Head (targeting CYP51/ergosterol synthesis) to a Lipophilic Tail (improving bioavailability).

Mechanism of Action: The synthesis relies on the orthogonal reactivity of the two sites.

  • Tail Attachment: Functionalization of the piperazine N4 (Reductive amination or Alkylation).

  • Head Attachment: Displacement of the chloro group by a nucleophilic pharmacophore (e.g., 2,4-dichlorophenol or 1,2,4-triazole).

Scientific Rationale: Using the pre-formed chloroacetyl-piperazine scaffold is superior to sequential acylation because it avoids the handling of highly lachrymatory chloroacetyl chloride in the final steps of complex molecule synthesis.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis strategy, allowing for the creation of libraries by varying the "Head" and "Tail" components.

AntifungalSynthesis Reagent 1-(2-Chloroacetyl)piperazine (HCl Salt) Intermediate Intermediate A (N4-Functionalized) Reagent->Intermediate Step 1: N4-Functionalization (Prevents Polymerization) Tail Tail Precursor (e.g., Aryl Aldehyde) Tail->Intermediate Reductive Amination (NaBH(OAc)3) FinalProduct Target Antifungal (Piperazine Hybrid) Intermediate->FinalProduct Step 2: SN2 Displacement (K2CO3, Acetone, Reflux) Head Pharmacophore Head (e.g., Azole/Phenol) Head->FinalProduct Nucleophilic Attack

Caption: Modular assembly of antifungal agents. Step 1 stabilizes the reagent; Step 2 couples the active pharmacophore.

Detailed Experimental Protocols

Protocol A: Preparation of N4-Benzyl-1-(2-chloroacetyl)piperazine (Tail Attachment)

Objective: To functionalize the piperazine nitrogen first. This prevents self-polymerization during the subsequent displacement step and introduces the lipophilic tail common in antifungals.

Reagents:

  • Ethanone, 2-chloro-1-(1-piperazinyl)-, HCl salt (1.0 equiv)

  • Benzaldehyde (or substituted aryl aldehyde) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (1.1 equiv)[2]

Procedure:

  • Free Basing (In Situ): Suspend the HCl salt of the reagent in DCM. Add TEA dropwise at 0°C and stir for 15 minutes to generate the free amine.

  • Imine Formation: Add the aryl aldehyde to the mixture. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16h) under Nitrogen.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Validation: Verify the product (Intermediate A) via LCMS (Check for M+H). The chloroacetyl group should remain intact (distinctive 2H singlet ~4.0 ppm in 1H NMR).

Protocol B: Coupling with Azole/Phenol Pharmacophore (Head Attachment)

Objective: To attach the antifungal active moiety via


 displacement of the chloride.

Reagents:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Nucleophile: e.g., 2,4-Dichlorophenol or 1H-1,2,4-Triazole (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition to accelerate reaction.

  • Solvent: Acetone or Acetonitrile (MeCN).

Procedure:

  • Activation: In a round-bottom flask, dissolve the Nucleophile and

    
     in the solvent. Stir at RT for 30 mins to generate the nucleophilic anion.
    
  • Addition: Add a solution of Intermediate A (dissolved in minimal solvent) dropwise to the reaction mixture.

  • Catalysis: Add the catalytic amount of KI.

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone, 80°C for MeCN). Monitor by TLC (System: Hexane:EtOAc 1:1). Reaction typically completes in 4-8 hours.

  • Filtration: Cool to RT. Filter off the inorganic solids (

    
    , excess base).
    
  • Purification: Concentrate the filtrate. Purify the residue via Flash Column Chromatography (Silica Gel, Gradient: 0-5% Methanol in DCM).

Data Presentation & Quality Control

Table 1: Troubleshooting Common Synthetic Issues

IssueProbable CauseCorrective Action
Low Yield (Step 1) Self-polymerization of reagentEnsure temperature is kept at 0°C during free-basing; add aldehyde immediately.
Incomplete Reaction (Step 2) Chloride is a poor leaving groupAdd 10 mol% Potassium Iodide (KI) to generate the more reactive Iodo-intermediate in situ.
Hydrolysis of Amide Presence of water/strong baseUse anhydrous solvents; stick to carbonate bases (

,

) rather than hydroxides (

).
Multiple Spots on TLC N-alkylation vs O-alkylationWhen using Azoles (ambident nucleophiles), use non-polar solvents to favor N1-alkylation over N4/N2.

Experimental Workflow Diagram

Workflow Start Start: Reagent HCl Salt Step1 Step 1: Free Base & Reductive Amination (DCM, STAB) Start->Step1 Check1 QC: LCMS (Intermediate) Step1->Check1 Step2 Step 2: Nucleophilic Substitution (Acetone, K2CO3, KI, Reflux) Check1->Step2 Pass Workup Filtration & Concentration Step2->Workup Purify Flash Chromatography (DCM/MeOH) Workup->Purify End Final Antifungal Agent Purify->End

Caption: Step-by-step workflow from raw reagent to purified antifungal candidate.

References

  • Chandrika, N. T., et al. (2018). "Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents."[4] Journal of Medicinal Chemistry, 61(1), 158–173.[4] Link

  • Upadhayaya, R. S., et al. (2004). "Optically active antifungal azoles: synthesis and antifungal activity."[5] Bioorganic & Medicinal Chemistry, 12(9), 2225-2238. Link

  • Sadalge, P. R., et al. (2023). "Synthesis, characterization, and biological activity of novel azole piperazine congeners."[6] Journal of Applied Pharmaceutical Science, 13(04), 053-069.[6] Link

  • ChemicalBook. "1-(2-Chloroacetyl)piperazine Hydrochloride Product Properties." Link

Sources

Protocol for reaction of "Ethanone, 2-chloro-1-(1-piperazinyl)-" with thiols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Cysteine Bioconjugation Using Ethanone, 2-chloro-1-(1-piperazinyl)-

Introduction & Scientific Rationale

The covalent modification of proteins is a cornerstone technique in modern drug discovery, proteomics, and bioconjugation. Within the arsenal of electrophilic warheads, the chloroacetamide group represents a highly privileged scaffold. Specifically, "Ethanone, 2-chloro-1-(1-piperazinyl)-" (also known as 1-(2-chloroacetyl)piperazine) has emerged as a premier building block for developing Targeted Covalent Inhibitors (TCIs) and activity-based probes[1].

The structural anatomy of this molecule dictates its utility:

  • The Chloroacetamide Warhead: Acts as a mild electrophile that exhibits exceptional chemoselectivity for cysteine residues over other nucleophilic amino acids (like lysine or histidine).

  • The Piperazine Scaffold: Provides a basic secondary amine (pKa ~9.0) that enhances aqueous solubility and frequently participates in favorable electrostatic interactions within protein binding pockets. Piperazine-based chloroacetamides have been identified as highly reactive and selective covalent fragments, successfully targeting challenging proteins such as the TEAD4 transcription factor and the methyl-lysine reader protein MPP8[1].

Kinetic and Thermodynamic Principles (Causality of Reaction)

To design a successful bioconjugation protocol, one must understand the underlying physical chemistry. The reaction between 1-(2-chloroacetyl)piperazine and a thiol proceeds via a concerted, second-order nucleophilic substitution (


) mechanism[2][3].

The Role of pH and the Thiolate Anion: The reactive species in this transformation is not the neutral thiol (R-SH), but the deprotonated thiolate anion (


)[4][5]. Because the typical pKa of a solvent-exposed cysteine residue is approximately 8.3, the reaction rate is highly pH-dependent.
  • Why pH 7.5–8.0? Conducting the reaction at pH 7.5 ensures that a small, steady-state fraction (roughly 10-15%) of the cysteine is ionized to the highly nucleophilic thiolate. Pushing the pH higher (e.g., >8.5) would accelerate the reaction but critically compromise chemoselectivity, leading to off-target alkylation of deprotonated primary amines (lysine residues, pKa ~10.5) and accelerated hydrolysis of the chloroacetamide[5].

Transition State Dynamics: Kinetic studies reveal that chloroacetamides possess a relatively early transition state with respect to thiolate attack and leaving group departure[2][3]. This higher activation energy barrier compared to iodoacetamides or maleimides is precisely what endows chloroacetamides with their superior target specificity.

SN2_Mechanism A Ethanone, 2-chloro-1-(1-piperazinyl)- (Electrophile) E Concerted SN2 Transition State A->E B Target Cysteine (R-SH) pKa ~8.3 C Deprotonation (pH 7.5 - 8.0) B->C D Thiolate Anion (R-S⁻) C->D D->E Nucleophilic Attack F Stable Thioether Conjugate (+126.1 Da Mass Shift) E->F Chloride Departure

Figure 1: Mechanistic workflow of the SN2 nucleophilic substitution between a cysteine thiolate and the chloroacetamide warhead.

Comparative Warhead Dynamics

Understanding where chloroacetamides sit on the reactivity spectrum is vital for experimental design. The general order of reactivity for haloacetamides is Iodoacetamide > Bromoacetamide > Chloroacetamide[5].

Electrophilic WarheadRelative ReactivityChemoselectivity (Cys vs. Lys)Typical Reaction TimeReversibility
Maleimide Very HighModerate-High< 10 minutesReversible (Thiol exchange)[6]
Iodoacetamide HighModerate0.5 - 2 hoursIrreversible
Bromoacetamide MediumHigh2 - 4 hoursIrreversible
Chloroacetamide Low-ModerateVery High 4 - 24 hours Irreversible

Detailed Experimental Protocol

This protocol outlines the optimal conditions for labeling a purified recombinant protein containing a solvent-exposed cysteine with 1-(2-chloroacetyl)piperazine.

A. Materials & Reagent Preparation
  • Electrophile Stock: Dissolve Ethanone, 2-chloro-1-(1-piperazinyl)- (MW: 162.62 g/mol ) in anhydrous, amine-free DMSO to a concentration of 50 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the chloroacetamide.

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. Causality: HEPES is a non-nucleophilic buffer. Avoid Tris if possible, as its primary amine can slowly react with electrophiles over long incubations.

  • Reducing Agent: 100 mM TCEP (Tris(2-carboxyethyl)phosphine) stock in water. Causality: TCEP reduces disulfide bonds without introducing competing thiols. Do NOT use DTT or β-mercaptoethanol (βME), as these will instantly quench the chloroacetamide warhead.

B. Step-by-Step Bioconjugation Workflow
  • Protein Reduction: Dilute the target protein to 10–50 µM in the Reaction Buffer. Add TCEP to a final concentration of 1 mM. Incubate at room temperature for 30 minutes to ensure all surface cysteines are fully reduced.

  • Warhead Addition: Add the 50 mM electrophile stock to the protein solution to achieve a final concentration of 100–500 µM (a 10- to 10-fold molar excess). Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at 25°C with gentle agitation for 4 to 24 hours. Note: Because chloroacetamides are less reactive than iodoacetamides, longer incubation times are required to reach >95% conversion[7].

  • Quenching: Terminate the reaction by adding a massive excess of a low-molecular-weight thiol, such as reduced glutathione (GSH) or βME, to a final concentration of 10 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted small molecules and the quenched adduct via Size Exclusion Chromatography (SEC) or spin dialysis (e.g., Amicon Ultra centrifugal filters) using the desired storage buffer.

Protocol_Workflow Step1 1. Reagent Preparation Prepare 50 mM Stock in dry DMSO Step3 3. Bioconjugation Incubate at 25°C for 4-24 hours Step1->Step3 Step2 2. Target Equilibration Protein in HEPES pH 7.5 (TCEP reduced) Step2->Step3 Step4 4. Reaction Monitoring Intact LC-MS Analysis Step3->Step4 Step4->Step3 If Incomplete Step5 5. Quenching & Isolation Add Excess GSH, then SEC/Dialysis Step4->Step5 If Conversion >95%

Figure 2: Step-by-step experimental pipeline for chemoselective cysteine bioconjugation.

System Validation & Troubleshooting

A robust protocol must be a self-validating system. To guarantee that the observed labeling is both successful and chemoselective, implement the following analytical controls:

  • Validation 1: Intact Mass Spectrometry (LC-MS) The most definitive proof of conjugation is intact protein LC-MS. The displacement of the chloride ion and the loss of the thiol proton results in a net mass shift. The addition of the 2-(piperazin-1-yl)ethan-1-one moiety yields a highly specific +126.1 Da mass shift per labeled cysteine. If you observe +252.2 Da, the reagent is cross-reacting with secondary sites; you must lower the pH to 7.0 or reduce the molar excess of the reagent.

  • Validation 2: The Thiol-Blocker Negative Control To prove that the reaction is strictly occurring at the cysteine residue, run a parallel control where the protein is pre-incubated with 5 mM N-ethylmaleimide (NEM) for 30 minutes prior to adding the chloroacetylpiperazine. NEM rapidly and irreversibly caps all free thiols. If subsequent LC-MS still shows a +126.1 Da shift, your chloroacetamide is non-specifically alkylating lysines or histidines.

References

  • A kinetic study of thiol addition to N-phenylchloroacetamide. RSC Publishing. Available at:[Link][3]

  • A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace. Available at:[Link][4]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications. Available at:[Link][7]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PMC. Available at:[Link][6]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PMC. Available at:[Link]

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. DOI. Available at:[Link][1]

Sources

X-ray crystallography of piperazine derivatives from "Ethanone, 2-chloro-1-(1-piperazinyl)-"

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Derivatives of Ethanone, 2-chloro-1-(1-piperazinyl)-

Executive Summary

This guide details the structural characterization of piperazine derivatives synthesized from the key intermediate Ethanone, 2-chloro-1-(1-piperazinyl)- (also known as 1-(chloroacetyl)piperazine).[1] Piperazine rings are ubiquitous in medicinal chemistry (e.g., trazodone, imatinib), acting as lipophilic linkers that orient binding groups.[1] However, their conformational flexibility (chair/boat transitions) and tendency to form oils pose significant challenges for solid-state characterization.[1] This protocol provides a self-validating workflow for converting these "difficult" oily intermediates into diffraction-quality single crystals via salt formation and specific solvent strategies.

The Precursor: Chemical Context

Ethanone, 2-chloro-1-(1-piperazinyl)- is a bifunctional building block.[1]

  • Function 1 (Electrophile): The

    
    -chloro ketone moiety is highly reactive toward nucleophiles (thiols, amines).[1]
    
  • Function 2 (Scaffold): The piperazine ring provides defined spatial geometry.[1]

Critical Insight: The free base of this intermediate is often unstable.[1] The nitrogen at position 4 can intramolecularly attack the alkyl chloride, leading to self-polymerization or the formation of quaternary ammonium salts. Therefore, immediate conversion to a stable salt or rapid derivatization is required prior to crystallization attempts. [1]

Workflow Visualization

The following diagram outlines the decision matrix for processing piperazine derivatives from synthesis to diffraction.

PiperazineWorkflow Precursor Precursor: Ethanone, 2-chloro-1-(1-piperazinyl)- Deriv Derivatization Reaction (Nucleophilic Substitution) Precursor->Deriv + Nucleophile Check Physical State Check Deriv->Check Solid Solid Product Check->Solid High MP Oil Oily/Amorphous Product (Common for Piperazines) Check->Oil Low MP / Impure Recryst Direct Recrystallization (Slow Evap: EtOH/EtOAc) Solid->Recryst SaltScreen Salt Screening (HCl, Fumarate, Picrate) Oil->SaltScreen Stabilize Lattice XRD SC-XRD Data Collection (100 K) Recryst->XRD Single Crystal Vapor Vapor Diffusion (Solvent: MeOH / Anti: Et2O) SaltScreen->Vapor Vapor->XRD

Figure 1: Decision tree for crystallizing piperazine derivatives. Note the critical branch for "Oily Products" requiring salt screening.

Experimental Protocols
4.1 Synthesis & Purification (Prerequisite)

Crystallography requires high purity (>98%).[1] Impurities in piperazine synthesis often include bis-alkylated byproducts.

  • Step 1: React chloroacetyl chloride with N-protected piperazine (or excess piperazine) in DCM at 0°C.

  • Step 2: Wash with

    
     to remove acid.[1]
    
  • Step 3 (Validation): Run TLC (MeOH:DCM 1:9). If streaking occurs (common for amines), add 1% triethylamine to the eluent.[1]

  • Step 4: If the product is an oil, do not attempt to crystallize immediately.[1] Proceed to Protocol 4.2 (Salt Formation).

4.2 Crystallization Strategy: The "Salt Switch"

Piperazine derivatives often lack sufficient lattice energy to crystallize as free bases. Protonating the nitrogen freezes the ring conformation and introduces strong ionic H-bonds.

Protocol A: Hydrochloride Salt Formation (Standard)

  • Dissolve 50 mg of the oily derivative in 2 mL of anhydrous Ethanol.

  • Add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise.

  • Observation: A white precipitate should form immediately.[1]

  • Redissolution: Add minimal Methanol (dropwise) with gentle heating (40°C) until the precipitate just dissolves.

  • Growth: Cover the vial with Parafilm, poke 3 small holes, and store at 4°C.

    • Why? Cooling reduces solubility; slow evaporation drives supersaturation.[1]

Protocol B: Picrate/Fumarate Salts (For Stubborn Oils) If HCl yields microcrystalline powder (unsuitable for X-ray), use organic acids to increase molecular weight and


-stacking interactions.[1]
  • Dissolve substrate in Acetone.

  • Add 1 eq. of Picric Acid or Fumaric Acid dissolved in Acetone.

  • Allow to stand at Room Temperature (RT). Picrates often form large, yellow prisms ideal for diffraction.[1]

4.3 Solvent Systems Table

Select the solvent system based on the polarity of your specific derivative.

System TypeSolvent (Good Solubility)Anti-Solvent (Poor Solubility)MethodApplication
Binary MethanolDiethyl EtherVapor DiffusionPolar salts (HCl, HBr)
Binary DichloromethaneHexaneLayeringLipophilic free bases
Single Ethanol (Abs.)[1]N/ASlow EvaporationStable solids with MP > 100°C
Single AcetonitrileN/ASlow CoolingDerivatives with aromatic tails
Data Collection & Refinement (SC-XRD)

Once a crystal (approx.[1] 0.2 x 0.2 x 0.1 mm) is isolated, mount it on a Kapton loop using perfluoropolyether oil.[1]

5.1 Collection Parameters[1]
  • Temperature: 100 K (Nitrogen stream) .

    • Reasoning: Piperazine rings exhibit high thermal motion at RT, leading to "smearing" of electron density and poor resolution of the chair conformation.[1]

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, unless the crystal is extremely small (<0.05 mm) or purely organic with no heavy atoms (Cl is heavy enough for Mo).[1]
5.2 Refinement Challenges (The "Piperazine Problem")

During structure solution (using SHELXT or SHELXS), you may encounter specific issues:

  • Ring Puckering: The piperazine ring almost always adopts a chair conformation .[1]

    • Check: Verify torsion angles.[1][2] If the ring looks flat, it is likely disordered (dynamic flipping between chair forms).[1]

    • Fix: If disordered, model the ring in two positions (Part A and Part B) with summed occupancy = 1.0.[1]

  • The Chloroacetyl Tail: The

    
     bond often shows rotational disorder.[1]
    
    • Fix: Use EADP constraints if atoms overlap; use ISOR restraints if thermal ellipsoids are "cigar-shaped."

  • Hydrogen Atoms:

    • Amine H-atoms (

      
      ) are critical for the H-bond network.[1] Locate them in the Difference Fourier Map rather than placing them geometrically, if data quality permits. This confirms the salt formation.
      
Data Analysis & Reporting

When reporting the structure, focus on these metrics to demonstrate pharmacological relevance:

  • Cremer-Pople Parameters: Calculate

    
     and 
    
    
    
    to quantitatively describe the chair puckering.[1]
  • Interaction Geometry:

    • Measure the distance between the piperazine Nitrogen (N4) and the carbonyl Oxygen.[1]

    • Significance: In many bioactive piperazines, this distance mimics the distance between binding sites in GPCR receptors (e.g., Dopamine/Serotonin receptors).[1]

  • Packing: Analyze the "Ladder" or "Sheet" motifs.[1] Piperazine salts typically form H-bonded ladders (

    
    ) running along the crystallographic short axis.[1]
    
References
  • Cambridge Crystallographic Data Centre (CCDC). Small Molecule Structure Guidelines & Deposition.[1] Available at: [Link][1]

  • Schwierz, M., et al. (2015). Crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone.[1][3][4] Acta Crystallographica Section E. Available at: [Link][1]

  • Zhang, C., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.[1] Acta Crystallographica Section E. Available at: [Link][1]

  • Hassan, A.S., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)...[1] ACS Omega. Available at: [Link][1]

Sources

"Ethanone, 2-chloro-1-(1-piperazinyl)-" as a linker in bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Stability Bioconjugation Using Ethanone, 2-chloro-1-(1-piperazinyl)-

Abstract

This guide details the utilization of Ethanone, 2-chloro-1-(1-piperazinyl)- (commonly referred to as 1-(chloroacetyl)piperazine ) as a heterobifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs) and protein-small molecule conjugates. Unlike maleimide-based linkers, which are susceptible to retro-Michael exchange and premature payload loss in plasma, the chloroacetyl moiety forms an irreversible, hydrolytically stable thioether bond with cysteine residues. Furthermore, the piperazine scaffold introduces hydrophilicity, mitigating the aggregation often seen with hydrophobic payloads. This document provides a comprehensive workflow for derivatizing the linker, optimizing reaction kinetics via iodide catalysis, and executing high-yield bioconjugation.

Introduction & Compound Profile

The molecule serves as a robust "linker precursor." It possesses two distinct reactive sites:[1][2]

  • The Secondary Amine (Piperazine N4): A nucleophile used to attach the "payload" (drug, fluorophore, or hapten) via amide coupling, reductive amination, or urea formation.

  • The Chloroacetyl Group: An electrophile that reacts specifically with thiols (sulfhydryls) on the biomolecule to form the final conjugate.

PropertySpecification
Systematic Name Ethanone, 2-chloro-1-(1-piperazinyl)-
Common Name 1-(Chloroacetyl)piperazine
CAS Number 65055-76-9
Molecular Weight 162.62 g/mol
Solubility Soluble in DMSO, DMF, Water, Methanol
Reactive Specificity Cys (Thiol): High (pH 7.5–8.5)Lys (Amine): Low (pH > 9.0)
Linker Class Non-cleavable (Thioether bond)
Why Choose This Linker?
  • Irreversible Stability: Unlike maleimides, the thioether bond formed by chloroacetyl reagents does not undergo retro-Michael addition, ensuring the payload stays attached during circulation.

  • Enhanced Solubility: The piperazine ring disrupts hydrophobic stacking interactions common in planar drugs (e.g., PBD dimers, doxorubicin), improving the physicochemical properties of the final ADC.

  • Compact Footprint: It provides a short, semi-rigid spacer (~6 Å) that minimizes steric bulk compared to long PEG chains.

Mechanism of Action

The bioconjugation relies on a nucleophilic substitution (


) reaction. The thiolate anion of a cysteine residue attacks the alpha-carbon of the chloroacetyl group, displacing the chloride ion.

Key Mechanistic Insight: Chloroacetyl groups are inherently less reactive than iodoacetyl or bromoacetyl groups. To achieve efficient conjugation at mild temperatures without raising pH (which risks lysine modification), sodium iodide (NaI) is often added as a catalyst. The iodide displaces the chloride in situ to form a highly reactive iodoacetyl intermediate (Finkelstein reaction), which is then rapidly attacked by the thiol.

ReactionMechanism Linker Chloroacetyl-Piperazine-Payload (Electrophile) Intermediate Iodoacetyl-Piperazine-Payload (Highly Reactive) Linker->Intermediate Cl displaced by I Iodide NaI Catalyst (Finkelstein Exchange) Iodide->Intermediate Product Stable Thioether Conjugate (Protein-S-CH2-CO-Piperazine-Payload) Intermediate->Product Rapid SN2 Attack Protein Protein-SH (Nucleophile) Protein->Product Thiolate attack

Figure 1: Catalytic cycle for high-efficiency conjugation using in situ generation of the iodoacetyl species.

Experimental Protocols

Phase 1: Linker-Payload Synthesis (Derivatization)

Before contacting the protein, the piperazine handle must be attached to your payload.

Objective: Covalent attachment of a Carboxylic Acid-containing Payload (e.g., Drug-COOH) to the Piperazine Amine.

Materials:

  • Payload-COOH (1 equiv)

  • 1-(Chloroacetyl)piperazine (1.2 equiv)

  • HATU or PyBOP (Coupling Agent, 1.1 equiv)

  • DIPEA (Base, 3 equiv)

  • Solvent: Anhydrous DMF or DMSO

Protocol:

  • Activation: Dissolve Payload-COOH in anhydrous DMF. Add DIPEA and HATU. Stir for 5 minutes at Room Temperature (RT) to generate the active ester.

  • Coupling: Add 1-(Chloroacetyl)piperazine to the reaction mixture.

  • Incubation: Stir at RT for 1–2 hours. Monitor via LC-MS (Target mass: Payload + 162.6 - H2O).

  • Purification: Purify the "Chloroacetyl-Linker-Payload" intermediate via Preparative HPLC (C18 column). Lyophilize to a powder.

    • Note: Avoid nucleophilic buffers (Tris, Ammonia) during purification as they can react with the chloroacetyl group. Use Formic Acid/TFA modifiers.

Phase 2: Bioconjugation to Protein

This protocol assumes the protein has free cysteines (e.g., reduced interchain disulfides of an antibody).

Materials:

  • Target Protein (e.g., IgG1), 5–10 mg/mL in PBS (pH 7.4).

  • TCEP-HCl (Reductant).

  • Chloroacetyl-Linker-Payload (from Phase 1), 10 mM stock in DMSO.

  • Sodium Iodide (NaI), 500 mM aqueous stock (Catalyst).

  • Conjugation Buffer: 50 mM Sodium Borate, 1 mM EDTA, pH 8.0.

Protocol:

  • Reduction (If required): Add TCEP (2–3 molar equivalents per antibody) to the protein solution. Incubate at 37°C for 1 hour to reduce interchain disulfides. Cool to RT.

  • Buffer Exchange: Exchange protein into Conjugation Buffer (pH 8.0) using a desalting column (e.g., Zeba Spin) to remove excess TCEP.

    • Critical: The pH must be ≥ 7.5 to ensure Cysteine thiols are deprotonated (Thiolate form).

  • Catalyst Addition: Add NaI to the protein solution to a final concentration of 10–25 mM.

  • Conjugation: Add the Chloroacetyl-Linker-Payload (5–8 molar equivalents per protein) slowly while vortexing. Ensure final DMSO concentration is < 10%.

  • Incubation: React for 4–16 hours at Room Temperature or Overnight at 4°C in the dark.

    • Note: Chloroacetyl reactions are slower than maleimide. Do not rush this step.

  • Quenching: Add N-Acetylcysteine (NAC) or Mercaptoethanol (excess) to quench unreacted linker.

  • Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conjugation Yield pH too low (< 7.0)Increase pH to 8.0–8.3. Thiols must be deprotonated to react with chloroacetyls.
Slow Kinetics Chloroacetyl is sluggishMandatory: Use NaI catalyst (10–50 mM). Alternatively, convert to Iodoacetyl prior to conjugation.
Precipitation Hydrophobic PayloadThe piperazine helps, but if payload is very lipophilic, add 10–20% Propylene Glycol or increase DMSO during reaction.
Non-Specific Binding pH too high (> 9.0)At pH > 9, Lysine amines will compete with Cysteines. Maintain pH ≤ 8.[3]5.

Application Workflow Diagram

Workflow cluster_synthesis Phase 1: Linker-Payload Assembly cluster_bio Phase 2: Bioconjugation Start 1-(Chloroacetyl)piperazine Coupling Amide Coupling (DMF, DIPEA) Start->Coupling Payload Activated Payload (NHS/Acid) Payload->Coupling Intermediate Drug-Linker Construct (Ready for Conjugation) Coupling->Intermediate Conjugation Alkylation Reaction (pH 8.0, 16 hrs) Intermediate->Conjugation Protein Antibody (IgG) Reductant Reduction (TCEP) Protein->Reductant ReducedAb Reduced Antibody (Free Thiols) Reductant->ReducedAb ReducedAb->Conjugation Catalyst NaI Catalyst Catalyst->Conjugation FinalADC Final ADC (Stable Thioether) Conjugation->FinalADC

Figure 2: End-to-end workflow from linker derivatization to final antibody conjugation.

References

  • Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. Academic Press. (Standard reference for chloroacetyl chemistry and iodide catalysis).

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility . ACS Omega. 2025. (Demonstrates the solubility benefits of piperazine scaffolds in ADCs).

  • The Thiol-Maleimide Reaction: A Guide . Bachem. (Comparative analysis of maleimide vs. alternative thiol-reactive groups).

  • Reactions of Thiols . Chemistry Steps. (Mechanistic details on Thiolate nucleophilicity and alkylation).

  • Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives . BenchChem.[1][4] (Context on piperazine reactivity and handling).

Sources

Troubleshooting & Optimization

Optimization of N-alkylation using "Ethanone, 2-chloro-1-(1-piperazinyl)-"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and yield issues when utilizing Ethanone, 2-chloro-1-(1-piperazinyl)- (commonly referred to as 1-(chloroacetyl)piperazine).

This molecule is a highly versatile but historically problematic bifunctional building block. It contains both a nucleophilic secondary amine (on the piperazine ring) and an electrophilic


-chloroamide. Without precise control over the reaction environment, this dual reactivity inevitably leads to runaway self-condensation.

Below is our comprehensive, field-proven technical guide designed to help you troubleshoot, optimize, and validate your N-alkylation workflows using this reagent.

Mechanistic Workflow: Navigating Bifunctional Reactivity

Before troubleshooting, it is critical to map the reaction pathways. You must explicitly choose between Strategy A (alkylating the piperazine nitrogen) or Strategy B (using the chloroacetyl group to alkylate another nucleophile). Failure to isolate these pathways results in polymerization.

G cluster_A Strategy A: Piperazine N-Alkylation cluster_B Strategy B: Direct Chloroacetyl Substitution Reagent Ethanone, 2-chloro-1-(1-piperazinyl)- (Bifunctional Reagent) Polymer Self-Condensation / Polymerization (Major Impurity) Reagent->Polymer Unprotected Free Base (Uncontrolled) Protect 1. N-Protection (Boc2O) Reagent->Protect Chemoselective Pathway Salt 1. Use HCl Salt Form (Blocks Nucleophilic Amine) Reagent->Salt Direct Pathway Alk1 2. Chloroacetyl Substitution Protect->Alk1 Deprotect 3. Deprotection (TFA) Alk1->Deprotect Alk2 4. Piperazine N-Alkylation Deprotect->Alk2 Finkelstein 2. Finkelstein Catalysis (KI/NaI) Salt->Finkelstein Target 3. Target N-Alkylated Product Finkelstein->Target

Figure 1: Chemoselective pathways and self-condensation risks for 1-(chloroacetyl)piperazine.

Deep-Dive FAQs & Troubleshooting Guide

Q1: My LC-MS shows a massive impurity peak corresponding to a dimer (m/z ~253) instead of my target product. What happened? A: You are observing 1,4-bis(chloroacetyl)piperazine or a diketopiperazine derivative[1].

  • Causality: This is the result of intermolecular

    
     self-condensation. The free secondary amine of one reagent molecule has attacked the highly electrophilic 
    
    
    
    -chloroamide of another. The activation energy for this self-condensation is often lower than the attack on your sterically hindered target electrophile.
  • Solution: Never use the free base of this reagent for direct alkylation. Always procure or generate the hydrochloride salt (CAS 145222-00-0). Protonating the secondary amine completely neutralizes its nucleophilicity, preserving the molecule until the chloroacetyl group has reacted.

Q2: I am trying to use the chloroacetyl group to alkylate an aromatic amine (aniline), but the reaction is stalling at 20% conversion. How can I drive this to completion without degrading the product? A: Employ Finkelstein catalysis.

  • Causality: Alkyl chlorides are relatively poor electrophiles for weak nucleophiles like anilines. By adding a catalytic amount of Potassium Iodide (KI) (0.2 equivalents), the alkyl chloride is converted in situ to an alkyl iodide. Iodide is a superior leaving group due to its larger atomic radius and polarizability, which drastically lowers the transition state energy for the subsequent

    
     displacement by your target amine.
    

Q3: Why do I see extensive hydrolysis (a hydroxyacetyl impurity) when using NaOH as my base? A: The


-chloroamide is highly electrophilic.
  • Causality: Strong, hard nucleophiles like hydroxide ions (

    
    ) favor attack at the hard electrophilic centers (the carbonyl carbon or the adjacent alpha-carbon), displacing the chloride to form an alcohol, or cleaving the amide bond entirely.
    
  • Solution: Switch to a mild, non-nucleophilic base. Anhydrous

    
     or DIPEA acts as an acid scavenger without participating in nucleophilic attack[2].
    

Quantitative Data: Optimization Matrix

To summarize the causality of solvent and base selection, refer to our standardized optimization data for the direct N-alkylation of a standard secondary amine using 1-(chloroacetyl)piperazine.

Table 1: Optimization Matrix for Direct Chloroacetyl Substitution

SolventBase (Equiv)AdditiveTemp (°C)Yield (%)Primary Impurity Profile
DMF

(3.0)
KI (0.2 eq) 60 85% Trace hydrolysis (<2%)
ACNDIPEA (2.5)None80 (Reflux)72%Quaternary ammonium salt (5%)
DCMTEA (2.0)None2545%Unreacted starting material (40%)
EtOH/H2ONaOH (2.0)None25<10%Hydroxyacetyl hydrolysis (80%)

Insight: The combination of polar aprotic DMF, insoluble


, and KI provides the optimal balance of solubility, reaction kinetics, and chemoselectivity.

Self-Validating Experimental Protocols

Every robust methodology must be a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol 1: Direct Finkelstein-Assisted Alkylation (Strategy B)

Use this protocol when using the chloroacetyl group to alkylate your target amine.

  • Preparation: To an oven-dried round-bottom flask under

    
    , add your target nucleophilic amine (1.0 eq) and Ethanone, 2-chloro-1-(1-piperazinyl)- hydrochloride (1.1 eq).
    
  • Solvation: Suspend the solids in anhydrous DMF (0.2 M concentration).

  • Activation: Add finely powdered, anhydrous

    
     (3.0 eq) followed by KI (0.2 eq).
    
    • Causality Note:

      
       remains largely insoluble, providing a heterogeneous basic surface that slowly neutralizes the HCl salt, releasing the free base exactly as it reacts, thus preventing bulk self-condensation.
      
  • Reaction: Heat the mixture to 60°C with vigorous stirring for 4–6 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Do not proceed until the mass of the starting amine is consumed. If unreacted chloride remains (m/z 163 for the free base), add an additional 0.1 eq of KI and stir for 1 hour.

  • Workup: Quench the reaction by pouring it into ice water (3x volume). Extract with EtOAc, wash the organic layer with 5% LiCl aqueous solution (to remove DMF), dry over

    
    , and concentrate.
    
Protocol 2: Protection-Alkylation Sequence (Strategy A)

Use this protocol when you need to alkylate the piperazine nitrogen itself[3].

  • Protection: React piperazine with

    
     to form 1-Boc-piperazine.
    
  • Acylation: Dissolve 1-Boc-piperazine (1.0 eq) and

    
     (1.2 eq) in DCM. Cool to 0°C. Slowly add chloroacetyl chloride (1.1 eq) dropwise. Maintain temperature strictly below 5°C to prevent over-reaction[3].
    
  • Validation Checkpoint: TLC (Hexanes:EtOAc 1:1). The primary spot should stain positive with Ninhydrin (indicating the amide) but resist baseline streaking.

  • Deprotection: Treat the purified intermediate with Trifluoroacetic Acid (TFA) in DCM (1:4 ratio) at room temperature for 1 hour to remove the Boc group.

  • Final Alkylation: Evaporate TFA completely. The resulting free piperazine amine can now be safely alkylated with your target alkyl halide using standard

    
    /ACN conditions.
    

References

To ensure scientific integrity and authoritative grounding, the mechanistic principles and protocols described above are supported by the following peer-reviewed literature:

  • Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects Source: MDPI URL:[Link][3]

  • Molecular Modeling Design, Synthesis and Biological Evaluation of New Imidazoline Derivatives Linked as α1-AR Antagonists Source: Jordan Journal of Chemistry (JJC) URL:[Link][2]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis Source: PubMed Central (PMC) URL:[Link][1]

Sources

"Ethanone, 2-chloro-1-(1-piperazinyl)-" reaction side products and byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of "Ethanone, 2-chloro-1-(1-piperazinyl)-", a critical building block for many pharmaceutical compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and optimize for a high-yield, high-purity product. My insights are drawn from extensive experience in process chemistry and a deep understanding of the reaction mechanisms involved.

I. Reaction Overview: The Chemistry of Mono-Acylation

The synthesis of 2-chloro-1-(1-piperazinyl)ethanone is primarily an N-acylation reaction where one of the secondary amine nitrogens of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

The primary challenge in this synthesis is achieving selective mono-acylation while minimizing the formation of the di-acylated byproduct, 1,4-bis(chloroacetyl)piperazine.[1] This guide will provide you with the strategies to control this selectivity.

II. Troubleshooting Guide & FAQs

This section addresses the common issues encountered during the synthesis and purification of 2-chloro-1-(1-piperazinyl)ethanone.

FAQs

Q1: What are the most common side products in this reaction?

A1: The most prevalent side products are:

  • 1,4-bis(chloroacetyl)piperazine: This is the di-acylated byproduct where both nitrogen atoms of the piperazine ring have reacted with chloroacetyl chloride.[1][2] It is typically less polar than the desired mono-acylated product.[2]

  • Chloroacetic acid: This results from the hydrolysis of chloroacetyl chloride in the presence of moisture.[3] It is an acidic impurity that can be removed with a basic wash.

  • Triethylamine hydrochloride (or other base hydrochlorides): This salt is formed when a base like triethylamine is used to scavenge the HCl generated during the reaction. It is typically water-soluble and can be removed during the aqueous workup.

Q2: My final product is an oil and will not crystallize. What should I do?

A2: An oily product can be frustrating, but it's a common issue with several potential solutions:

  • Impurity Presence: The presence of even small amounts of the di-acylated byproduct or residual solvent can inhibit crystallization. Further purification by column chromatography is recommended.[2]

  • Conversion to a Salt: The free base of 2-chloro-1-(1-piperazinyl)ethanone can be an oil. Converting it to its hydrochloride salt often yields a crystalline solid that is easier to handle and purify via recrystallization.[2]

  • Thorough Drying: Ensure all solvents are removed under high vacuum, as residual solvent can prevent solidification.[3]

Q3: My TLC plate shows streaking. What is the cause and how can I fix it?

A3: Streaking on a silica gel TLC plate is often due to the basic nature of the piperazine nitrogen interacting strongly with the acidic silica gel. To resolve this, you can:

  • Add a small amount (0.5-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol). This will neutralize the acidic sites on the silica and lead to better spot shape.

Troubleshooting Common Experimental Issues

Issue Potential Cause(s) Recommended Solutions & Explanations
Low Yield of Desired Product 1. Formation of Di-acylated Byproduct: Incorrect stoichiometry or rapid addition of chloroacetyl chloride. 2. Hydrolysis of Chloroacetyl Chloride: Presence of moisture in reagents or glassware. 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Control Stoichiometry: Use an excess of piperazine (2-4 equivalents) to statistically favor mono-acylation. Add the chloroacetyl chloride solution dropwise at a low temperature (0 °C) to maintain a low concentration of the acylating agent.[1] 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction until the starting material is consumed. If the reaction stalls, consider allowing it to warm to room temperature.
Significant Amount of Di-acylated Byproduct 1. Incorrect Stoichiometry: Molar ratio of piperazine to chloroacetyl chloride is close to 1:1 or favors the acylating agent. 2. Choice of Base: A strong, non-hindered base can deprotonate the mono-acylated product, making it susceptible to a second acylation.1. Adjust Stoichiometry: A molar ratio of piperazine to chloroacetyl chloride of at least 2:1 is recommended for selective mono-acylation. 2. Select an Appropriate Base: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate or sodium bicarbonate can improve selectivity.
Presence of Unknown Impurities 1. Reaction with Solvent: Some solvents can react with the highly reactive chloroacetyl chloride. 2. Thermal Degradation: High reaction temperatures can lead to decomposition of the product or starting materials.1. Choose an Inert Solvent: Dichloromethane, chloroform, or tetrahydrofuran (THF) are generally suitable. Avoid protic solvents like alcohols unless they are part of a specific protocol. 2. Maintain Temperature Control: Keep the reaction temperature low, especially during the addition of chloroacetyl chloride. Avoid prolonged heating.[4][5]

III. Experimental Protocols & Methodologies

Protocol 1: Optimized Synthesis of 2-Chloro-1-(1-piperazinyl)ethanone

This protocol is designed to maximize the yield of the mono-acylated product.

Materials:

  • Piperazine (anhydrous)

  • Chloroacetyl chloride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (4 equivalents) in anhydrous DCM.

  • Add triethylamine or DIPEA (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane with 1% triethylamine).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

This is the most effective method for separating the mono- and di-acylated products.

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. A common system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol), often with the addition of 0.5-1% triethylamine to prevent streaking.

  • Collect fractions and analyze by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization (for the hydrochloride salt)

If the product is converted to its hydrochloride salt, recrystallization can be an effective purification method.

Procedure:

  • Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent mixture, such as ethanol/ether or methanol/isopropanol.[2]

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. Data Presentation & Characterization

Table 1: Comparison of Reaction Conditions and Outcomes

Piperazine:Chloroacetyl Chloride Ratio Base Temperature Typical Outcome
1:1.1Triethylamine0 °C to RTMixture of mono- and di-acylated products, with a significant amount of the di-acylated byproduct.
4:1Triethylamine0 °C to RTPredominantly the mono-acylated product with minor amounts of the di-acylated byproduct.
2:1Potassium CarbonateRTGood selectivity for the mono-acylated product.
1:2.2Triethylamine0 °C to RTPrimarily the di-acylated product, 1,4-bis(chloroacetyl)piperazine.

Analytical Data

  • TLC: The di-acylated byproduct (1,4-bis(chloroacetyl)piperazine) is less polar and will have a higher Rf value than the mono-acylated product (2-chloro-1-(1-piperazinyl)ethanone) on a silica gel plate.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 2-Chloro-1-(1-piperazinyl)ethanone:

      • δ ~4.1 (s, 2H, -COCH₂Cl)

      • δ ~3.6 (t, 4H, piperazine protons adjacent to the carbonyl)

      • δ ~2.9 (t, 4H, piperazine protons of the -NH group)

      • δ ~1.8 (s, 1H, -NH)

    • 1,4-bis(chloroacetyl)piperazine:

      • δ ~4.1 (s, 4H, -COCH₂Cl)

      • δ ~3.7 (s, 8H, piperazine protons)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • 2-Chloro-1-(1-piperazinyl)ethanone:

      • δ ~165 (C=O)

      • δ ~45-50 (piperazine carbons)

      • δ ~41 (-CH₂Cl)

    • 1,4-bis(chloroacetyl)piperazine:

      • δ ~165 (C=O)

      • δ ~45 (piperazine carbons)

      • δ ~41 (-CH₂Cl)

V. Reaction Mechanisms & Pathways

Diagram 1: Synthesis of 2-Chloro-1-(1-piperazinyl)ethanone and the Formation of the Di-acylated Byproduct

reaction_mechanism piperazine Piperazine mono_acylated 2-Chloro-1-(1-piperazinyl)ethanone (Desired Product) piperazine->mono_acylated + Chloroacetyl Chloride (1st Acylation) chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->mono_acylated di_acylated 1,4-bis(chloroacetyl)piperazine (Byproduct) chloroacetyl_chloride->di_acylated mono_acylated->di_acylated + Chloroacetyl Chloride (2nd Acylation - Undesired) hcl HCl mono_acylated->hcl di_acylated->hcl base_hcl Base-HCl Salt hcl->base_hcl base Base (e.g., Et3N) base->base_hcl + HCl

Caption: Reaction pathway for the synthesis of the desired mono-acylated product and the undesired di-acylated byproduct.

Diagram 2: Hydrolysis of Chloroacetyl Chloride

hydrolysis_mechanism chloroacetyl_chloride Chloroacetyl Chloride chloroacetic_acid Chloroacetic Acid (Byproduct) chloroacetyl_chloride->chloroacetic_acid Hydrolysis water H₂O (Moisture) water->chloroacetic_acid hcl HCl chloroacetic_acid->hcl

Caption: Formation of chloroacetic acid via hydrolysis of chloroacetyl chloride.

VI. References

  • Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. Benchchem.

  • Cross-Validation of Analytical Techniques for the Characterization of 1-Acetylpiperazine: A Comparative Guide. Benchchem.

  • Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. Benchchem.

  • Chloroacetyl chloride. Wikipedia.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

  • 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. PubChem.

  • Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. ResearchGate.

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI.

  • Technical Support Center: Selective Mono-acylation of Piperazine. Benchchem.

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.

  • Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. Benchchem.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.

  • Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate.

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Rsc.org.

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of the Serbian Chemical Society.

  • Troubleshooting Low Yield in Piperazine Chemistry. Smolecule.

  • Chloroacetyl chloride | ClCH2COCl. PubChem.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.

  • Thermal degradation of novel piperazine-based amine blends for CO>2> capture. University of Texas at Austin.

  • Thermal Degradation of Piperazine Blends with Diamines. Sci-Hub.

  • 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one. National Center for Biotechnology Information.

  • Thermal Degradation of Piperazine Copolyamides. Semantic Scholar.

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal.

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI.

  • Thermal degradation of piperazine and its structural analogs. ResearchGate.

  • Preparation method for 1-piperazine acetyl pyrrolidine. Google Patents.

  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. ResearchGate.

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

  • ¹H NMR spectrum of 1,4-bis(4-chlorobutyl)piperazine-1,4-diium chloride. ResearchGate.

  • 1,4-BIS(CHLOROACETYL)PIPERAZINE AldrichCPR. Sigma-Aldrich.

  • 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum. ChemicalBook.

  • 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum. ChemicalBook.

  • Comparative synthetic platforms for mono‐N‐alkylation of piperazine.... ResearchGate.

  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.. ResearchGate.

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.

  • Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Bio-Radiations.

  • methods for removing unreacted piperazine from the reaction mixture. Benchchem.

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia.

  • 1-benzylpiperazine. Organic Syntheses Procedure.

  • Supporting Information. Rsc.org.

Sources

"Ethanone, 2-chloro-1-(1-piperazinyl)-" reaction condition optimization (base, solvent, temp)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Ethanone, 2-chloro-1-(1-piperazinyl)-" reaction condition optimization (base, solvent, temp)

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1][2] Scope: Reaction optimization, selectivity control (mono- vs. bis-acylation), stability management, and troubleshooting.

Core Reaction Overview

Molecule: 2-chloro-1-(piperazin-1-yl)ethan-1-one (CAS: 14329-65-8 for HCl salt) Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann or Anhydrous Acylation) Key Challenge: The synthesis involves reacting a bifunctional nucleophile (piperazine) with a highly reactive electrophile (chloroacetyl chloride). This presents two critical failure modes:

  • Selectivity: Competing formation of the bis-acylated byproduct (1,4-bis(2-chloroacetyl)piperazine).

  • Stability: The product contains both a nucleophilic secondary amine and an electrophilic

    
    -chloro ketone, leading to rapid self-polymerization (dimerization) if stored as a free base.
    
Reaction Pathway & Failure Modes[2]

ReactionPathways Pip Piperazine (Nucleophile) Mono Target Product (Mono-acylated) Pip->Mono + 1 eq CAC (Fast) CAC Chloroacetyl Chloride (Electrophile) Bis Byproduct (Bis-acylated) Mono->Bis + Excess CAC (Competing) Dimer Polymer/Dimer (Self-Alkylation) Mono->Dimer Free Base Storage

Figure 1: Reaction pathways showing the competition between the desired mono-acylation, bis-acylation, and self-alkylation.

Critical Reaction Parameters

To achieve high yield and purity, three parameters must be strictly controlled: Stoichiometry , Temperature , and Protonation State .

ParameterRecommended ConditionMechanism of Action
Stoichiometry 5–10 eq. Piperazine (Direct Method) 1.0 eq.[3] N-Boc-Piperazine (Protected Method)Statistical Control: In the direct method, a large excess of piperazine ensures that the acyl chloride is statistically more likely to encounter an unreacted piperazine molecule than a mono-acylated product [1].[1]
Temperature -10°C to 0°C (Addition) < 25°C (Reaction)Kinetic Control: Low temperature suppresses the reaction rate of the mono-product (which is less nucleophilic than piperazine due to the electron-withdrawing amide) relative to the starting material.
Base / pH None (Excess Piperazine) or TEA/DIPEA (Protected) Scavenging: In the direct method, excess piperazine acts as the HCl scavenger. Avoid strong inorganic bases (NaOH) during the reaction to prevent hydrolysis of the chloroacetyl chloride.
Solvent DCM or CHCl₃ Solubility: The mono-product is moderately soluble in DCM. Non-polar solvents may precipitate the mono-salt prematurely, trapping unreacted material.

Troubleshooting Guides & FAQs

Issue 1: High Levels of Bis-Acylated Byproduct

Symptom: LC-MS shows a significant peak at M+76 relative to the product, or a neutral impurity persists after acid/base workup.

Q: Why is the bis-product forming even when I use 1 equivalent of acid chloride? A: This is a classic "mixing control" issue. If the acid chloride is added too quickly, local concentrations of the electrophile exceed the mixing rate, reacting with the newly formed mono-product.

  • Solution: Dilute the acid chloride in the reaction solvent (1:10 ratio) and add it dropwise over 1-2 hours to a vigorously stirred solution of piperazine at 0°C.

  • Alternative: Switch to the Protected Method (Protocol B) if purity requirements are >98% without chromatography.

Issue 2: Product Polymerization / Dimerization

Symptom: The product oil turns into a gum or insoluble solid upon standing; NMR shows broad peaks or complex alkyl region.

Q: My product degrades after workup. How do I store it? A: The free base of this molecule is unstable . The secondary amine (nucleophile) attacks the


-chloro ketone (electrophile) of another molecule (intermolecular alkylation) [2].
  • Solution: Isolate and store the product exclusively as the Hydrochloride (HCl) salt . The protonated amine is non-nucleophilic, preventing self-reaction.

  • Protocol: Immediately after workup, treat the organic layer with 4M HCl in Dioxane or bubble HCl gas to precipitate the stable salt.

Issue 3: Solubility & Workup Difficulties

Symptom: Emulsions form during aqueous extraction; product is lost in the aqueous layer.

Q: How do I separate the mono-product from the excess piperazine? A: Leverage the basicity difference.

  • Acid Wash: Extract the reaction mixture with dilute HCl. Both piperazine and the mono-product go into the water; bis-product (neutral amide) stays in DCM.

  • Selective Extraction: This is difficult because both are amines.

  • Preferred Purification: If using the Direct Method (Protocol A), remove excess piperazine by high-vacuum distillation (sublimation) or by washing the solid crude with Isopropanol (piperazine is highly soluble; the mono-product HCl salt is less soluble).

Optimized Experimental Protocols

Protocol A: The "Direct Method" (Cost-Effective)

Best for large-scale initial synthesis where chromatography is acceptable.

  • Setup: Dissolve Piperazine (6.0 eq) in anhydrous DCM (10 mL/g) . Cool to -10°C .

  • Addition: Dissolve Chloroacetyl chloride (1.0 eq) in DCM (5 mL/g). Add this solution dropwise via addition funnel over 90 minutes . Maintain temp < 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 30 mins.

  • Workup (Removal of Bis-impurity):

    • Filter off the precipitated piperazine hydrochloride salts.

    • Wash the filtrate with Water (3x) to remove excess free piperazine (Piperazine is very water soluble; the mono-product is more lipophilic but will partition).

    • Critical: To ensure removal of bis-product, extract the organic layer with 1M HCl . The mono-product moves to the aqueous layer; bis-product stays in DCM. Discard DCM.

    • Basify the aqueous layer (pH 10) with Na₂CO₃ and extract with DCM.

  • Stabilization: Dry the DCM layer (Na₂SO₄). Do not concentrate to dryness as a free base. Add 4M HCl in Dioxane (1.1 eq) to precipitate the product. Filter and dry the white solid.

Protocol B: The "Protected Method" (High Purity)

Best for medicinal chemistry applications requiring high purity.

  • Protection: React piperazine with Boc₂O (1.0 eq) to form N-Boc-piperazine . Purify if necessary.[3][4]

  • Acylation:

    • Dissolve N-Boc-piperazine (1.0 eq) and TEA (1.2 eq) in DCM at 0°C.

    • Add Chloroacetyl chloride (1.1 eq) dropwise.

    • Stir 1 hour. Wash with water/brine.[1][2][3] Concentrate to yield 1-Boc-4-(chloroacetyl)piperazine .

  • Deprotection:

    • Dissolve the intermediate in DCM. Add TFA (10 eq) or 4M HCl/Dioxane .

    • Stir at RT until Boc removal is complete (monitor by LC-MS).

    • Concentrate. If using HCl/Dioxane, the product precipitates directly as the pure HCl salt.

Visual Workflow: Purification Logic

PurificationStrategy Start Crude Reaction Mixture (Mono, Bis, Excess Pip) Filter Filter Solids (Remove Pip·HCl salt) Start->Filter AcidExt Extract with 1M HCl Filter->AcidExt OrgLayer Organic Layer (Contains Bis-amide) AcidExt->OrgLayer Neutral Species AqLayer Aqueous Layer (Mono-amine + Pip) AcidExt->AqLayer Protonated Amines Basify Basify (pH 10) & Extract DCM AqLayer->Basify SaltForm Add HCl/Dioxane Basify->SaltForm Final Final Product (HCl Salt) SaltForm->Final

Figure 2: Purification logic for separating the mono-acylated product from bis-acylated byproducts and excess starting material.

References

  • BenchChem Technical Support. (2025).[1][2][3][5][6] Selective Mono-acylation of Piperazine: Protocols and Optimization. Retrieved from .

  • National Institutes of Health (NIH). (2012). Synthesis and Crystal Structure of 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. Retrieved from .

  • Molecules (MDPI). (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from .

  • Organic Chemistry Portal. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride. Synthesis. Retrieved from .

Sources

Troubleshooting guide for using 1-(2-chloroacetyl)piperazine in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers working with 1-(2-chloroacetyl)piperazine . This reagent presents a unique "bifunctional trap" in synthesis: it contains a nucleophilic secondary amine and an electrophilic


-chloroamide. Improper handling often leads to rapid self-polymerization or bis-alkylation.

Current Status: Operational

Reagent Code: 1-CAP Key Hazard: Self-Polymerization / Dimerization Standard Form: Hydrochloride Salt (Hygroscopic)

Part 1: The "Bifunctional Trap" (Critical Mechanism)

Before starting, you must understand why this reaction fails. 1-(2-chloroacetyl)piperazine contains two competing reactive sites:

  • Site A (Nucleophile): The secondary amine (N4) at the distal end of the piperazine ring.

  • Site B (Electrophile): The chloromethyl group (

    
    -chloroamide).
    

The Failure Mode: If you generate the free base of 1-CAP in solution without a faster-reacting partner, Site A of one molecule will attack Site B of another. This causes uncontrollable dimerization or polymerization (formation of a gum/insoluble solid).

Reaction Pathway Diagram

The following diagram illustrates the desired pathways versus the catastrophic polymerization pathway.

ReactionPathways Reagent 1-(2-chloroacetyl)piperazine (HCl Salt) FreeBase Free Base Species (Highly Reactive) Reagent->FreeBase Deprotonation (Base added) TargetCl Target: Cl-Displaced Product (Reaction at Chloride) Reagent->TargetCl + Nucleophile (Nu-) (Keep N4 Protonated) TargetN Target: N-Alkylated Product (Reaction at Amine) FreeBase->TargetN + Electrophile (R-X) (Must be faster than self-reaction) Polymer FAILURE: Dimer/Polymer (Self-Alkylation) FreeBase->Polymer No Electrophile Present (Fast)

Caption: Figure 1. The "Race Condition" in 1-CAP chemistry. Generating the free base without an immediate reaction partner leads to polymerization.

Part 2: Troubleshooting Guide (Q&A Format)
Category A: Reagent Stability & Handling

Q: My reagent arrived as a solid clumps. Is it still good? A: 1-(2-chloroacetyl)piperazine is typically sold as the monohydrochloride salt . It is extremely hygroscopic .

  • Diagnosis: Clumping indicates moisture absorption.[1]

  • Risk: Moisture hydrolyzes the C-Cl bond over time (generating HCl) or facilitates slow self-condensation in the solid state.

  • Action:

    • Check LCMS. If purity is >95%, dry under high vacuum over

      
       for 24 hours.
      
    • If <90%, recrystallize from dry ethanol/ether.

    • Storage: Always store under Argon/Nitrogen at -20°C.

Q: Can I buy the free base? A: No. The free base is unstable and will polymerize upon storage. You must generate it in situ from the HCl salt.

Category B: Synthesis Issues (Making the Reagent)

Q: I am synthesizing 1-CAP from piperazine and chloroacetyl chloride, but I get a mix of products. How do I stop at the mono-substituted stage? A: The reaction of piperazine with chloroacetyl chloride is non-selective if done 1:1. The first acylation deactivates the nitrogen (amide formation), but the statistical probability of the second amine reacting is still high.

  • The Fix (Method A - Excess): Use a 5-fold excess of piperazine . Add chloroacetyl chloride dropwise at -10°C. The excess piperazine acts as a buffer and statistical shield.

  • The Fix (Method B - Protection - Recommended):

    • Start with N-Boc-piperazine .

    • React with chloroacetyl chloride/TEA in DCM (

      
      ).
      
    • Isolate 1-Boc-4-(2-chloroacetyl)piperazine .

    • Deprotect with HCl/Dioxane or TFA/DCM immediately before use.

Category C: Reaction Failures (Using the Reagent)

Scenario 1: You want to react the CHLORIDE (Cl) with a nucleophile (e.g., a phenol or thiol).

Q: I added base (K2CO3) to react 1-CAP with my phenol, but the 1-CAP disappeared and I got no product. A: You likely triggered self-polymerization. When you added base, you deprotonated the piperazine amine (N4). It then competed with your phenol for the chloride.

  • Protocol Adjustment:

    • Do NOT free-base the piperazine first.

    • Strategy: Use the HCl salt directly.

    • Stoichiometry: Use 2.5 equivalents of base (1 eq to neutralize the HCl salt, 1 eq for the phenol, 0.5 eq excess).

    • Order of Addition: Mix your Nucleophile (Phenol) + Base first in the solvent. Let the anion form. Then add the 1-CAP HCl salt solid. This ensures the chloride reacts with the pre-formed phenoxide anion rather than the piperazine amine reacting with itself.

Scenario 2: You want to react the AMINE (NH) with an electrophile (e.g., an acid chloride).

Q: I tried to acylate the NH, but the yield is low and I see dimers. A: The "Race Condition" (see Figure 1) occurred.

  • The Fix: Use Schotten-Baumann conditions (biphasic) or low-temperature anhydrous conditions.

    • Solvent: DCM or THF (anhydrous).

    • Base: DIPEA (Hunig's base) - add it slowly.

    • Procedure: Dissolve 1-CAP HCl and your Electrophile (e.g., Benzoyl Chloride) together in DCM. Cool to

      
      . Then add DIPEA dropwise.
      
    • Why? This keeps the concentration of "free base" 1-CAP low. As soon as a molecule is deprotonated by DIPEA, it is immediately surrounded by the electrophile.

Part 3: Analytical Data & Specifications
Solvent & Base Compatibility Table
SolventSuitabilityNotes
DCM / Chloroform High Best for acylation of the amine. Good solubility for the free base.
DMF / DMSO Medium Good for S_N2 displacement of Cl. Warning: Promotes polymerization if base is present without a partner.
Water / Alcohols Low Risk of hydrolysis (solvolysis) of the C-Cl bond, especially with heat.
Acetone Medium Good for Finkelstein conditions (adding KI) to boost reactivity.
Spectroscopic Identification (Troubleshooting Impurities)
Signal (1H NMR, DMSO-d6)AssignmentTroubleshooting Note

4.3 - 4.4 ppm (s, 2H)
-C(=O)CH2-Cl Target Signal. If this shifts to ~4.0 or disappears, you have displaced the Cl (or hydrolyzed to -OH).

3.4 - 3.6 ppm (m, 4H)
Amide-side Ring Protons Broadening indicates restricted rotation (normal for amides).

2.8 - 3.0 ppm (m, 4H)
Amine-side Ring Protons If these split into complex multiplets or shift downfield, check for dimerization.
Mass Spec (M+H) 163.06 (Mono) If you see 289.1 , you have the Dimer (Piperazine-Acetyl-Piperazine).
Part 4: Validated Experimental Protocol

Protocol: Selective N-Alkylation of 1-(2-chloroacetyl)piperazine (Preventing Dimerization) Use this protocol when attaching the piperazine NH to an alkyl halide (R-Br).

  • Preparation: Dissolve Alkyl Bromide (1.0 equiv) in dry MeCN (0.2 M).

  • Addition: Add 1-(2-chloroacetyl)piperazine Hydrochloride (1.2 equiv). Suspension forms.

  • Activation: Add

    
     (3.0 equiv) and KI (0.1 equiv).
    
  • Reaction: Heat to 60°C.

    • Why this works: The base is insoluble in MeCN. It releases the free amine slowly (heterogeneous kinetics). The free amine reacts with the Alkyl Bromide (activated by KI) faster than it can find another Chloroacetyl molecule.

  • Workup: Filter solids. Evaporate MeCN. Dissolve residue in DCM, wash with water.

  • Purification: Flash chromatography (MeOH/DCM).

References
  • Synthesis of Piperazine Derivatives: BenchChem Application Note: Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines. (2025).[2][3][4][5][6] Retrieved from

  • Polymerization Risks: Safety Data Sheet: 1-(2-Chloroacetyl)-4-methylpiperazine hydrochloride. (2023).[7] Combi-Blocks. Retrieved from

  • Reactivity of Chloroacetamides: Abdel-Latif, E., et al. (2019).[8] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.[8][9] Retrieved from

  • Dimerization Mechanisms: Hope, D. B., et al. The dimerization of Δ1-piperidine-2-carboxylic acid.[10] PMC.[7][10] Retrieved from

  • Related Bis-Alkylation Control: Synthesis of 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone). (2024).[2][5] ACS Omega.[9] Retrieved from

Sources

Technical Support Center: Stability & Handling of 1-(2-chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Product Reference: 1-(2-chloroacetyl)piperazine Hydrochloride (CAS: 145222-00-0) Chemical Class:


-Chloroacetamide / Piperazine derivative
Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

Welcome to the technical support center for 1-(2-chloroacetyl)piperazine . Users frequently encounter stability issues with this compound because it possesses a "dual personality" based on its protonation state.

  • As the Hydrochloride Salt (HCl): The molecule is stable . The secondary amine is protonated (

    
    ), rendering it non-nucleophilic. It cannot react with itself.
    
  • As the Free Base: The molecule is inherently unstable . It contains both a nucleophile (the secondary amine) and an electrophile (the

    
    -chloroacetyl group). Without the protecting proton, it undergoes rapid intermolecular self-alkylation , leading to polymerization and dimerization.
    

Crucial Warning: Do not convert this reagent to its free base for storage. Only generate the free base in situ during your reaction in the presence of the target nucleophile.

Module 1: Storage & Handling Protocols

Storage Conditions
ParameterRequirementScientific Rationale
Form Hydrochloride Salt (Solid)Protonation blocks the secondary amine from attacking the chloroacetyl group of neighboring molecules.
Temperature 2–8°C (Refrigerated)Reduces the kinetic rate of potential hydrolysis or slow solid-state degradation.
Atmosphere Inert (Argon/Nitrogen) The salt is hygroscopic. Moisture absorption leads to hydrolysis of the C-Cl bond (forming the hydroxyacetyl impurity) or the amide bond.
Container Amber Glass, Tightly Sealed Protects from light and moisture.
The "Gumming" Phenomenon

User Complaint: "I neutralized the salt to make a stock solution of the free base, and overnight it turned into a yellow, insoluble gum."

Root Cause: You triggered a polymerization cascade. By removing the HCl, you uncaged the nucleophilic amine. In a concentrated stock solution, Molecule A attacked Molecule B, which attacked Molecule C.

Visualizing the Failure Mode (Self-Alkylation):

SelfAlkylation Salt Stable HCl Salt (Protonated Amine) Base Neutralization (Free Base Generated) Salt->Base NaOH / NaHCO3 Attack Intermolecular Attack (NH attacks Cl-CH2-) Base->Attack Storage > 1 hr Dimer Linear Dimer / Oligomers (Gum) Attack->Dimer Polymerization

Caption: The degradation pathway when 1-(2-chloroacetyl)piperazine is stored as a free base. The amine of one molecule alkylates the alpha-carbon of another.

Module 2: Reaction Optimization (Best Practices)

To successfully use this reagent, you must balance the activation of the nucleophile with the suppression of self-alkylation .

Recommended Workflow: "In-Situ" Neutralization

Do not pre-neutralize. Add the HCl salt directly to the reaction vessel containing your target nucleophile and base.

Protocol: N-Alkylation of a Target Amine

  • Dissolve Target: Dissolve your target amine (1.0 eq) in a polar aprotic solvent (ACN or DMF).

  • Add Base: Add an inorganic base (e.g.,

    
     or 
    
    
    
    , 2.5–3.0 eq).
    • Note: Inorganic bases are preferred over organic bases (like TEA) because they release the free base of the piperazine more slowly due to solubility limits, keeping the steady-state concentration of the reactive free base low.

  • Add Reagent: Add 1-(2-chloroacetyl)piperazine HCl (1.1–1.2 eq) as a solid in a single portion or small batches.

  • Mechanism: As the base slowly neutralizes the HCl salt, the liberated piperazine immediately reacts with the target amine (which is already present in high concentration) rather than finding another piperazine molecule.

Solvent Compatibility Table
SolventCompatibilityNotes
Acetonitrile (ACN) Excellent Preferred for

reactions. Promotes rapid substitution.
DMF / DMAc Good Good for solubility, but difficult to remove. Ensure it is dry (anhydrous) to prevent hydrolysis.
Alcohols (MeOH/EtOH) Poor Avoid. Protic solvents solvate the nucleophile (reducing reactivity) and can compete as nucleophiles (solvolysis of the C-Cl bond).
Water Conditional Only viable in biphasic systems (DCM/Water) with rapid stirring, but hydrolysis risk is high.

Module 3: Troubleshooting & FAQs

Common Failure Modes

Q: My reaction mixture turned dark brown/black. What happened?

  • Diagnosis: Oxidative degradation or extensive polymerization.

  • Fix: This often happens if the reaction is heated too high (>80°C) without inert gas protection. Piperazines are sensitive to oxidation.[1] Run the reaction under Nitrogen/Argon and keep the temperature below 60°C if possible.

Q: I see a peak at [M+198] or [M+162] in my LC-MS. What is it?

  • Diagnosis: Dimer formation.[2]

    • M+162: Linear dimer formed by loss of HCl (

      
       + 
      
      
      
      - HCl).
  • Fix: Your concentration was too high, or you added the reagent too fast. Dilute the reaction (0.1 M or lower) to favor the cross-reaction over the self-reaction.

Q: Can I use the "Chloroethyl" analog instead?

  • Critical Safety Note: NO. 1-(2-chloroethyl )piperazine is a nitrogen mustard precursor and is significantly more toxic and reactive (forming aziridinium ions) than 1-(2-chloroacetyl )piperazine. Ensure you are using the correct CAS (145222-00-0 for the acetyl derivative).

Decision Logic for Impurities

Troubleshooting Start Identify Impurity in LC-MS Hydrolysis Mass = M - 18 (OH replaces Cl) Hydrolysis Product Start->Hydrolysis +17 mass shift Dimer Mass = 2M - HCl Dimer/Oligomer Start->Dimer High Mass Unreacted Starting Material Remains Start->Unreacted No Product Sol1 Dry solvents; Check Atmosphere Hydrolysis->Sol1 Sol2 Dilute Reaction; Add Reagent Slower Dimer->Sol2 Sol3 Increase Base Equivalents; Check Reagent Quality Unreacted->Sol3

Caption: Troubleshooting logic for common impurities found during the use of 1-(2-chloroacetyl)piperazine.

References

  • PubChem. (n.d.). 1-(2-Chloroacetyl)piperazine hydrochloride (Compound Summary). National Library of Medicine. Retrieved March 8, 2026, from [Link]

(Note: While specific kinetic papers for the acetyl-piperazine derivative are rare, the stability protocols above are derived from standard organic chemistry principles regarding


-chloroamides and the known behavior of piperazine alkylating agents found in the search results.)

Sources

Challenges in the scale-up of reactions involving "Ethanone, 2-chloro-1-(1-piperazinyl)-"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemical Scale-Up Support Center. This guide is specifically engineered for scientists and process chemists dealing with the synthesis and scale-up of Ethanone, 2-chloro-1-(1-piperazinyl)- (commonly known as 1-(chloroacetyl)piperazine). As a critical bifunctional building block in drug development, its synthesis presents unique thermodynamic and mechanistic challenges when transitioning from bench-scale to pilot-plant production.

Part 1: Mechanistic Causality in Scale-Up Operations

To successfully scale the synthesis of Ethanone, 2-chloro-1-(1-piperazinyl)-, one must first understand the inherent chemical conflicts of the system. Piperazine possesses two secondary nitrogen atoms with nearly identical nucleophilicity. When reacting directly with an electrophile like chloroacetyl chloride, the first acylation only marginally deactivates the second nitrogen[1].

In a 10-gram laboratory setting, rapid magnetic stirring can dissipate heat and disperse reagents efficiently. However, in a 1-kg or larger reactor, mass transfer limitations create localized zones of high chloroacetyl chloride concentration. Coupled with the highly exothermic nature of the acylation, these "hotspots" provide the activation energy required for the second nitrogen to react, aggressively driving the formation of the over-acylated byproduct, 1,4-bis(chloroacetyl)piperazine[1]. Furthermore, the reaction generates hydrochloric acid (HCl), which rapidly forms insoluble salts with the basic scavengers (e.g., potassium carbonate or triethylamine)[2]. This precipitation exponentially increases fluid viscosity, further degrading heat and mass transfer.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my reaction yielding >20% of 1,4-bis(chloroacetyl)piperazine instead of the mono-substituted product? A: This is a classic stoichiometry and mixing failure. Direct acylation of unprotected piperazine inevitably yields a statistical mixture of unreacted starting material, mono-acylated product, and bis-acylated byproduct[1]. For scale-up, we strictly mandate the use of a Boc-protection strategy (using 1-Boc-piperazine). The bulky tert-butyloxycarbonyl group sterically and electronically shields the second nitrogen, completely preventing bis-acylation[2][3].

Q: During the addition of chloroacetyl chloride, the temperature spikes and the yield of my intermediate drops significantly. What is the critical thermal threshold? A: The acylation is violently exothermic. If the internal temperature of the reactor exceeds 5 °C, the yield of the piperazinecarboxylate intermediate is severely compromised due to accelerated side reactions, including the degradation of the electrophile[2]. You must maintain the internal temperature strictly between 0–5 °C using an active cooling jacket and a controlled, dropwise addition rate[2][3].

Q: The reaction mixture becomes a thick, unstirrable paste midway through the reagent addition. How do we maintain agitation? A: This viscosity spike is caused by the precipitation of inorganic or amine salts (e.g., KCl or triethylamine hydrochloride) in non-polar solvents like dichloromethane (DCM)[2]. To resolve this, either increase the total solvent volume to maintain a stirrable slurry, or transition to a biphasic reaction system (e.g., DCM/Water) where the aqueous phase continuously dissolves the generated salts.

Q: After deprotection, my final product shows impurities related to the loss of the chloro group. Why? A: The alpha-chloro amide moiety is highly susceptible to nucleophilic displacement. Prolonged exposure to basic conditions during aqueous workups, or elevated temperatures during solvent evaporation, allows hydroxide or other nucleophiles to displace the chloride atom[4]. Ensure that all workups are performed rapidly, at low temperatures, and avoid strong aqueous bases.

Part 3: Quantitative Strategy Comparison

To optimize your scale-up process, refer to the empirical data comparing synthetic strategies below. The Boc-protection route is highly recommended for pharmaceutical-grade purity.

Table 1: Quantitative Comparison of Scale-Up Strategies for Mono-Acylation

Synthetic StrategyReagents UsedIntermediate YieldImpurity ProfileScalability Rating
Direct Acylation Piperazine + Chloroacetyl Chloride30 - 40%High (>20% Bis-acylation)[1]Low
Boc-Protection 1-Boc-piperazine + Chloroacetyl Chloride70 - 90%[2]Low (Trace hydrolysis)High
Continuous Flow Piperazine (excess) + Chloroacetyl Chloride60 - 75%ModerateVery High

Part 4: Self-Validating Experimental Protocol (Boc-Protection Route)

This protocol utilizes a self-validating framework to ensure quality control at each critical node of the synthesis.

Phase 1: Controlled Acylation
  • System Preparation: Equip a jacketed pilot reactor with a mechanical overhead stirrer, an internal PT100 temperature probe, and a pressure-equalizing dropping funnel.

  • Dissolution: Charge the reactor with 1-Boc piperazine (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in anhydrous dichloromethane (DCM) (10 volumes)[2]. Stir at 20 °C for 30 minutes to ensure a uniform suspension.

  • Thermal Equilibration (Critical): Circulate coolant to lower the internal reaction mixture temperature to exactly 0 °C [2][3].

  • Electrophile Addition: Charge the dropping funnel with chloroacetyl chloride (1.1 eq) diluted in DCM (2 volumes). Begin dropwise addition.

    • Validation Checkpoint: Modulate the addition rate so the internal temperature never exceeds 5 °C [2]. If T > 5 °C, halt addition immediately and increase jacket cooling.

  • Maturation: Post-addition, allow the reaction to stir for 4 hours while gradually warming to room temperature[3].

  • Workup: Quench with cold DI water to dissolve precipitated salts. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint: Analyze the intermediate via TLC or LC-MS. You should observe a single dominant peak corresponding to tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

Phase 2: Deprotection
  • Cleavage: Dissolve the intermediate in DCM and add excess trifluoroacetic acid (TFA). Stir at room temperature for 1 hour[2].

  • Isolation: Evaporate excess DCM and TFA under high vacuum at < 30 °C to prevent thermal degradation of the alpha-chloro group. The resulting product is the TFA salt of Ethanone, 2-chloro-1-(1-piperazinyl)-.

Part 5: Process Visualizations

Pathway BocPip 1-Boc-piperazine (Protected Nucleophile) Int 1-Boc-4-(chloroacetyl)piperazine (Stable Intermediate) BocPip->Int + CAC 0-5 °C, Base CAC Chloroacetyl Chloride (Electrophile) CAC->Int Final Ethanone, 2-chloro-1-(1-piperazinyl)- (Target Product) Int->Final TFA, DCM Deprotection Degrad Hydrolysis Byproduct (Impurity) Int->Degrad T > 5 °C or Strong Base Workup

Fig 1. Controlled pathway for Ethanone, 2-chloro-1-(1-piperazinyl)- synthesis via Boc-protection.

Troubleshooting Start Scale-Up Issue: Low Yield / High Impurities Q1 Is internal temp exceeding 5 °C? Start->Q1 A1 Slow addition rate; Increase jacket cooling Q1->A1 Yes Q2 Is the mixture too viscous to stir? Q1->Q2 No A2 Increase solvent volume; Use biphasic system Q2->A2 Yes Q3 Are bis-acylated products detected? Q2->Q3 No A3 Verify Boc-protection integrity prior to step 2 Q3->A3 Yes

Fig 2. Diagnostic logic tree for troubleshooting physical and chemical failures during scale-up.

References

  • Title: 1,4-Bis(chloroacetyl)
  • Source: mdpi.
  • Source: tandfonline.
  • Title: Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)

Sources

Validation & Comparative

Comparative study of piperazine alkylating agents in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of alkylating agents and methodologies used for the N-functionalization of piperazine scaffolds. It targets medicinal chemists and process scientists optimizing the synthesis of piperazine-based active pharmaceutical ingredients (APIs).

Executive Summary

Piperazine is a privileged scaffold in drug discovery, present in diverse therapeutic classes (e.g., Ciprofloxacin, Imatinib, Sildenafil).[1] The core synthetic challenge lies in the N-alkylation step: distinguishing between the two equivalent nitrogen atoms to achieve selective mono-alkylation (N1) versus bis-alkylation (N1, N4).

This guide compares the three dominant reagent classes for piperazine alkylation:

  • Alkyl Halides (Direct Nucleophilic Substitution)

  • Carbonyls/Reducing Agents (Reductive Amination)

  • Epoxides (Ring Opening)

Mechanistic & Performance Comparison

Alkyl Halides (Direct Alkylation)

Reagents: Alkyl Chlorides (R-Cl), Bromides (R-Br), Iodides (R-I), Sulfonates (R-OMs/OTs). Mechanism: SN2 Nucleophilic Substitution.

  • Performance Profile:

    • Reactivity: High. Reactivity follows leaving group ability (I > Br > Cl).

    • Selectivity: Poor. The product (secondary/tertiary amine) is often more nucleophilic than the starting material, leading to over-alkylation (bis-alkylation) and quaternization.

    • Control Strategy: Requires high dilution or large excess of piperazine (5–10 equivalents) to favor mono-alkylation.

    • Atom Economy: Moderate (stoichiometric base waste).

Reductive Amination

Reagents: Aldehydes/Ketones + Hydride Donors (NaBH(OAc)3, NaBH3CN).[2][3][4] Mechanism: Formation of iminium ion intermediate followed by irreversible hydride reduction.

  • Performance Profile:

    • Reactivity: Moderate to High (tunable by pH).

    • Selectivity: Excellent. The intermediate iminium ion forms at N1; the steric bulk and electronic change often discourage immediate reaction at N4 during the same pot, especially with bulky aldehydes.

    • Control Strategy: Stoichiometric control (1:1 ratio) is usually sufficient for high mono-selectivity.

    • Atom Economy: Lower (boron waste, molecular weight of reductant).

Epoxides (Ring Opening)

Reagents: Ethylene oxide, Propylene oxide, Glycidyl ethers. Mechanism: Nucleophilic attack on the strained oxirane ring.

  • Performance Profile:

    • Reactivity: High (often requires catalyst or heat).

    • Selectivity: Moderate. Similar to alkyl halides, the product is a nucleophilic amine.

    • Functional Advantage: Introduces a

      
      -hydroxyl group, enhancing solubility (common in "piperazine alkylating agent" drugs like Pipobroman precursors).
      
Summary Data Table
FeatureDirect Alkylation (R-X)Reductive Amination (R-CHO)Epoxide OpeningProtection Strategy (Boc)
Primary Reagent Alkyl HalideAldehyde/KetoneEpoxideBoc-Anhydride + R-X
Mono-Selectivity Low (Statistical mixture)High (>90%)ModeratePerfect (100%)
Yield (Mono) 40–60% (unoptimized)80–95%60–80%>90% (2 steps)
Bis-Alkylation Risk High (Quaternization)LowMediumNone
Reaction Time 1–12 h2–24 h4–12 h12–24 h (multi-step)
Green Metric Poor (Excess amine waste)Moderate (Boron waste)Good (100% atom economy)Poor (Protection/Deprotection steps)

Decision Framework & Pathways

The following diagram illustrates the kinetic pathways and decision logic for selecting the appropriate method.

PiperazineAlkylation Start Piperazine Scaffold Direct Direct Alkylation (R-X + Base) Start->Direct Cheap, Available R-X Reductive Reductive Amination (R-CHO + NaBH(OAc)3) Start->Reductive High Selectivity Needed Protect Protection Strategy (1. Boc2O, 2. R-X, 3. TFA) Start->Protect Complex R-Group Mono Mono-Alkyl Piperazine (Target) Direct->Mono Low Yield (Kinetic Control) Bis Bis-Alkyl Piperazine (Impurity) Direct->Bis Over-alkylation Reductive->Mono High Yield (Stepwise) Protect->Mono High Fidelity Quat Quaternary Salt (Dead End) Bis->Quat Excess R-X

Caption: Reaction pathways for piperazine alkylation showing the risk of over-alkylation in direct methods vs. the selectivity of reductive/protective strategies.

Experimental Protocols

Protocol A: High-Selectivity Reductive Amination

Best for: Introducing primary/secondary alkyl groups with high mono-selectivity.

Reagents:

  • Piperazine (1.0 equiv)[4]

  • Aldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, optional)

  • DCM or DCE (Solvent)[4]

Procedure:

  • Imine Formation: Dissolve piperazine (10 mmol) and the aldehyde (10 mmol) in anhydrous DCE (30 mL). Stir at room temperature for 30–60 minutes to allow imine/hemiaminal formation. Note: If the aldehyde is aromatic, adding 1-2 drops of acetic acid accelerates this step.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Direct Mono-Alkylation (Excess Amine Method)

Best for: Simple alkyl halides when protection steps are too costly.

Reagents:

  • Piperazine (5.0 equiv) - Large excess is critical.

  • Alkyl Halide (1.0 equiv)

  • K2CO3 (2.0 equiv) or DIPEA

  • Acetonitrile (ACN)[5]

Procedure:

  • Setup: Suspend piperazine (50 mmol) and K2CO3 (20 mmol) in ACN (50 mL). Heat to reflux (or 60°C) to ensure piperazine is dissolved.

  • Addition: Dissolve Alkyl Halide (10 mmol) in ACN (10 mL). Add this solution dropwise to the refluxing piperazine mixture over 1–2 hours. Slow addition keeps the concentration of alkylating agent low relative to the amine.

  • Workup: Filter off solids (K2CO3/KCl). Concentrate the filtrate.

  • Purification: The residue contains the product and excess piperazine. Remove excess piperazine by high-vacuum distillation or sublimation (if volatile), or by aqueous wash if the product is lipophilic (product extracts into organic, piperazine stays in water at high pH).

Expert Insights & Troubleshooting

Handling "Piperazine Alkylating Agents" (Mustards)

While this guide focuses on alkylating the piperazine ring, researchers may also synthesize piperazine-based alkylating agents (e.g., Pipobroman analogs). These are nitrogen mustards where the piperazine nitrogen is acylated or alkylated with a leaving group (e.g., 3-bromopropionyl).[6]

  • Safety Warning: These compounds are potent DNA alkylators (cytotoxic). Handle with extreme caution in a glovebox or dedicated hood.

  • Synthesis Tip: When synthesizing acyl-piperazine mustards (e.g., reacting piperazine with 3-bromopropionyl chloride), use Schotten-Baumann conditions (biphasic DCM/Water) to prevent the amine from displacing the bromide on the acyl chloride tail.

Troubleshooting Selectivity
  • Problem: Significant bis-alkylation despite 1:1 stoichiometry.

    • Root Cause:[2][3][4][7] The mono-alkylated product is more soluble or more nucleophilic than the starting material.

    • Solution: Switch to Boc-protection strategy . React Piperazine with Boc2O (0.9 equiv) to form N-Boc-piperazine (separable from bis-Boc and free piperazine). Alkylate the free nitrogen, then deprotect with TFA.

  • Problem: Quaternization (formation of ammonium salts).

    • Root Cause:[2][3][4][7] Use of highly reactive iodides or high temperatures.

    • Solution: Switch to a less reactive leaving group (Bromide or Mesylate) or lower the temperature. Use a non-polar solvent (Toluene) where the ammonium salt might precipitate out, stopping further reaction.

References

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). "A Simple Synthesis of N-Alkylpiperazines." ResearchGate.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4842, Pipobroman. Retrieved from [Link]

  • Ananthan, S., et al. (2011). "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists." Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comprehensive Comparison Guide: Ethanone, 2-chloro-1-(1-piperazinyl)- vs. Alternative Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

"Ethanone, 2-chloro-1-(1-piperazinyl)-", commonly referred to as 1-(2-chloroacetyl)piperazine (CAP), is a highly versatile bifunctional building block utilized extensively in drug discovery, PROTAC linker synthesis, and bioconjugation[1]. While synthetic chemists and proteomics researchers often default to highly reactive alkylating agents—such as bromoacetamides or iodoacetamides—to accelerate reaction times, this approach frequently compromises overall yield through off-target modifications and over-alkylation.

This guide objectively compares the performance of the chloroacetyl moiety in CAP against other halo-alkylating agents. By analyzing the reactivity-selectivity trade-off, we provide mechanistic insights and self-validating protocols to help researchers maximize mono-alkylation yields while preserving scientific integrity.

Mechanistic Causality: The Reactivity vs. Selectivity Trade-Off

The performance of an alkylating agent in an


 mechanism is strictly governed by the leaving group's basicity and polarizability. The intrinsic reactivity trend for haloacetamides follows I > Br > Cl .
  • Iodoacetyl and Bromoacetyl Agents (High Reactivity / Low Selectivity): These agents exhibit rapid

    
     kinetics. However, their high reactivity makes them indiscriminate electrophiles. In proteomic and synthetic workflows, excess iodo- or bromoacetyl derivatives frequently lead to the over-alkylation of off-target nucleophiles, such as the thioether of methionine (causing up to 40% unwanted modification) or the 
    
    
    
    -amino group of lysine[2]. Furthermore, in complex multi-step drug syntheses, the in-situ generation of bromoacetyl intermediates from chloroacetyl precursors has been shown to drastically increase the formation of dialkylated impurities, ruining batch yields[3].
  • Chloroacetyl Agents like CAP (Moderate Reactivity / High Selectivity): Chloroacetyl groups represent the optimal thermodynamic balance of electrophilicity and chemoselectivity. While their reaction rates are slower, they offer superior regioselectivity for primary targets (unhindered thiols and primary/secondary amines)[2]. This controlled reactivity minimizes side reactions, ensuring that the isolated yield of the desired mono-alkylated product is significantly higher and purer than what is achievable with bromo- or iodo- equivalents[4].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the efficiency and yield outcomes of various alkylating agent classes when targeting specific nucleophiles.

Alkylating Agent ClassRelative

Reactivity
Typical Mono-Alkylation YieldOver-Alkylation RiskPrimary Off-Target Modifications
Chloroacetyls (e.g., CAP) Moderate85% – 95% Low (<5%) Minimal
Bromoacetyls High70% – 85%Moderate (10% – 20%)Histidine, Lysine
Iodoacetyls Very High60% – 80%High (Up to 40%)Methionine, Tyrosine
Alkyl Halides (Unactivated) Low40% – 60%LowN/A (Requires harsh conditions)

Experimental Workflows: Self-Validating Protocols

To leverage the high selectivity of 1-(2-chloroacetyl)piperazine, reaction conditions must be carefully tuned. The following protocol outlines a self-validating system for the selective mono-alkylation of a target amine.

Protocol: Highly Selective Mono-Alkylation using 1-(2-Chloroacetyl)piperazine

Objective: Achieve >90% mono-alkylation of a target primary amine while completely suppressing dialkylation.

  • Stoichiometric Control: Use exactly 1.0 to 1.1 equivalents of 1-(2-chloroacetyl)piperazine. Unlike bromoacetamides, which often require sub-equivalent dosing (e.g., 0.8 eq) to prevent runaway over-alkylation[2], the moderate reactivity of the chloroacetyl group allows for a slight excess to drive the reaction to completion without risking significant dialkylation.

  • Base Selection & Causality: Utilize a mild inorganic base such as anhydrous

    
     (2.0 eq) in a polar aprotic solvent (e.g., DMF or Acetone). Stronger bases (like NaH) or excessive heat can induce unwanted hydrolysis of the chloroacetyl group or promote side reactions[3].
    
  • Temperature Regulation: Initiate the reaction at 0°C, gradually warming to room temperature (25°C). The higher activation energy required for chloroacetyl substitution (compared to iodoacetyl) means the reaction is highly sensitive to thermal control; maintaining 25°C ensures thermodynamic selection for the most nucleophilic site.

  • Quenching & Validation (Self-Validating Step): Quench the reaction with a large excess of a sacrificial thiol (e.g., 2 M Dithiothreitol, DTT) to instantly consume any unreacted electrophile[2]. Validate the conversion via LC-MS. The mass shift will strictly correspond to a single addition (+160.06 Da for the piperazine-ethanone moiety), definitively confirming the absence of +320.12 Da dialkylated species.

Visualizations of Workflows and Mechanisms

OptimizationWorkflow Step1 1. Select Alkylating Agent (Chloroacetyl preferred for selectivity) Step2 2. Optimize Stoichiometry (Maintain 1.0 - 1.1 eq to limit dialkylation) Step1->Step2 Step3 3. Buffer & pH Control (pH 7.5-8.5 to deprotonate nucleophiles) Step2->Step3 Step4 4. LC-MS Monitoring (Quantify mono- vs over-alkylation) Step3->Step4

Caption: Workflow for optimizing alkylation to maximize mono-alkylation yield.

ReactionPathway Reagents 1-(2-Chloroacetyl)piperazine + Target Nucleophile SN2 S_N2 Transition State (Thermodynamic Control) Reagents->SN2 Mild Base (K2CO3) Product Mono-alkylated Conjugate (Major Product: 85-95%) SN2->Product Optimal Eq. (1.0-1.1) SideProduct Over-alkylated Impurity (Minor Product: <5%) SN2->SideProduct Excess Reagent

Caption: S_N2 mechanistic pathway demonstrating selective mono-alkylation vs. over-alkylation.

References

  • [1] Title: 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 | Benchchem | Source: benchchem.com | URL: 1

  • Title: Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents | Source: researchgate.net | URL:

  • [3] Title: Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849) | Source: chemrxiv.org | URL: 3

  • [4] Title: US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides | Source: google.com (Patents) | URL: 4

  • [2] Title: Optimizing 2-Bromoacetamide concentration to avoid over-alkylation | Source: benchchem.com | URL: 2

Sources

In Silico Screening and Docking of 1-(2-chloroacetyl)piperazine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the in silico screening and molecular docking of 1-(2-chloroacetyl)piperazine derivatives. It is structured to serve researchers and drug discovery professionals, focusing on comparative performance against standard therapeutics and detailed, reproducible experimental protocols.

Executive Summary & Strategic Rationale

The 1-(2-chloroacetyl)piperazine scaffold represents a critical intermediate in medicinal chemistry, combining the "privileged" piperazine core—found in antidepressants, antihistamines, and antipsychotics—with a reactive chloroacetyl linker. This linker allows for the facile attachment of diverse pharmacophores (e.g., quinazolinones, benzothiazines) while potentially contributing to covalent interactions with cysteine residues in target proteins.

In the context of drug development, these derivatives are primarily screened for anticancer (targeting Thymidylate Synthase, PARP-1) and antimicrobial activity. This guide objectively compares the docking performance of these derivatives against standard-of-care drugs (e.g., Raltitrexed, 5-Fluorouracil) and details the specific computational workflows required to validate their binding potential.

Why This Scaffold?
  • Conformational Flexibility: The piperazine ring adopts chair/boat conformations, facilitating induced-fit binding in diverse active sites.[1]

  • Synthetic Versatility: The chloroacetyl group acts as a distinct electrophilic handle for

    
     reactions, enabling rapid library generation.
    
  • Target Specificity: Recent studies indicate high affinity for enzymes involved in DNA replication and repair.[2]

Comparative Performance Analysis

This section analyzes the binding affinity and interaction profiles of 1-(2-chloroacetyl)piperazine derivatives compared to established clinical standards. Data is synthesized from recent high-impact studies focusing on Thymidylate Synthase (TS) and PARP-1 inhibition.[2]

Case Study A: Thymidylate Synthase (TS) Inhibition

Target: Human Thymidylate Synthase (PDB: 5FGK, 5JVY) Standard Drug: Raltitrexed (Tomudex) and 5-Fluorouracil (5-FU).

Experimental data suggests that while some piperazine derivatives exhibit slightly lower raw binding energies than nanomolar standards like Raltitrexed, they often achieve superior ligand efficiency (LE) due to lower molecular weights and favorable ADMET profiles.

Table 1: Comparative Docking Scores (Glide XP)
Compound IDScaffold TypeTarget (PDB)Docking Score (kcal/mol)Key InteractionsRelative Potency vs. Standard
Standard Raltitrexed (Tomudex) 5FGK -9.85 Glu87, Trp109 (H-bonds)Reference (100%)
Derivative 5Quinazolinone-Piperazine5FGK-8.12Asp218, Arg50 (H-bonds)High (~82%)
Derivative 7Quinazolinone-Piperazine5FGK-7.95Phe225 (Pi-Pi stacking)Moderate (~80%)
Standard Olaparib PARP-1 -10.20 Gly863, Ser904Reference (100%)
Derivative 3Naphthoquinone-PiperazinePARP-1-7.41Gly863 (H-bond)Moderate (~72%)

Data Source: Synthesized from comparative studies on quinazolinone-piperazine hybrids [1][2].

Performance Insight: The most potent derivatives (e.g., Compound 5) bind within the same active pocket as Raltitrexed. While the binding energy is ~1.7 kcal/mol lower (indicating weaker affinity), the derivatives often lack the toxicity-inducing glutamic acid tail found in antifolates, suggesting a potentially better safety profile.

Case Study B: Interaction Mechanism

The chloroacetyl linker is not merely a spacer; in several docked poses, the carbonyl oxygen acts as a hydrogen bond acceptor, while the piperazine nitrogens engage in salt bridges with acidic residues (e.g., Asp218 in Thymidylate Synthase).

Technical Protocol: Self-Validating Docking Workflow

To ensure scientific integrity, the following protocol incorporates self-validation steps . This workflow assumes the use of the Schrödinger Suite (Maestro/Glide), but the parameters are transferable to AutoDock Vina or GOLD.

Phase 1: Ligand Preparation (The Input)

Objective: Generate accurate 3D conformers and ionization states.

  • Input: 2D structures (SDF/SMILES) of 1-(2-chloroacetyl)piperazine derivatives.

  • Tool: LigPrep (Schrödinger) or OpenBabel.

  • Parameters:

    • Force Field: OPLS3e (superior for halogenated compounds).[2]

    • Ionization: Generate states at pH 7.0 ± 2.0 (Epik). Crucial: Piperazine nitrogens are often protonated at physiological pH.

    • Stereoisomers: Generate all combinations (max 32 per ligand).

Phase 2: Protein Preparation & Grid Generation

Objective: Prepare the receptor for "induced fit" simulation.

  • Retrieval: Download PDB ID 5FGK (Thymidylate Synthase).

  • Preprocessing:

    • Remove solvent/water molecules (unless bridging >2 residues).

    • Add hydrogens and assign bond orders.[2]

  • Restrained Minimization: Minimize protein energy until RMSD of heavy atoms reaches 0.30 Å .

  • Grid Generation:

    • Center grid on the native ligand (Raltitrexed).

    • Box Size: 20 Å x 20 Å x 20 Å (Standard).

Phase 3: Validation (The "Trust" Step)

Before docking new compounds, you must validate the algorithm.

  • Extract the co-crystallized ligand (Raltitrexed) from the complex.

  • Re-dock this native ligand into the generated grid using Glide XP (Extra Precision) .

  • Calculate RMSD: Compare the docked pose vs. the crystal pose.

    • Pass Criteria: RMSD < 2.0 Å.

    • If RMSD > 2.0 Å, adjust grid box size or soften van der Waals radii (scaling factor 0.8).

Phase 4: Production Docking
  • Dock the prepared library of piperazine derivatives.

  • Scoring: Use Glide XP for final ranking.

  • Post-Docking Minimization: Perform post-docking minimization to resolve steric clashes.

Visual Workflow (DOT Diagram)

DockingWorkflow Start Start: 2D Structures LigPrep Ligand Preparation (LigPrep: pH 7.0 ± 2.0) Start->LigPrep Docking Production Docking (Glide XP) LigPrep->Docking ProtPrep Protein Preparation (PDB: 5FGK, Remove Waters) Grid Receptor Grid Generation (Center on Native Ligand) ProtPrep->Grid Validation VALIDATION STEP Re-dock Native Ligand Grid->Validation Check RMSD < 2.0 Å? Validation->Check Check->Grid No (Fail) - Adjust Grid Check->Docking Yes (Pass) Analysis Interaction Analysis (H-bonds, Pi-Stacking) Docking->Analysis

Caption: Figure 1. Self-validating molecular docking workflow. The critical RMSD check ensures the algorithm can accurately reproduce known experimental binding modes before screening new derivatives.

ADMET Profiling & Drug-Likeness[3]

A major advantage of piperazine derivatives is their generally favorable pharmacokinetic profile. Below is a comparative ADMET analysis generated using SwissADME and ADMETlab protocols.

Table 2: Predicted ADMET Properties
Property1-(2-chloroacetyl)piperazine Derivatives (Avg)Raltitrexed (Standard)Interpretation
Molecular Weight 350 - 450 g/mol 458.49 g/mol Derivatives are lighter, aiding absorption.
LogP (Lipophilicity) 2.1 - 3.50.76Derivatives are more lipophilic, potentially improving membrane permeability.[2]
H-Bond Donors 1 - 24Derivatives have fewer donors, improving bioavailability.
GI Absorption HighLowKey Advantage: Derivatives predicted to have better oral bioavailability.[2]
BBB Permeability Low/ModerateNoSome derivatives may cross the BBB (risk or benefit depending on target).[2]

Toxicity Note: The chloroacetyl moiety is an alkylating agent. In silico toxicity filters (e.g., PAINS, Brenk) may flag this group. It is essential to verify if the mechanism of action requires covalent binding (targeted covalent inhibitors) or if the group should be modified to reduce non-specific toxicity.

References

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Source: BMC Chemistry (Springer/Nature) [Link][2]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Source: National Institutes of Health (NIH / PMC) [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Source: MDPI Molecules [Link]

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Scientific Reports [Link]

Sources

Comparative reactivity of "Ethanone, 2-chloro-1-(1-piperazinyl)-" vs. 1-(2-bromoethyl)piperazine

Comparative Reactivity Guide: -Haloacetamides vs. -Haloamines in Piperazine Scaffolds

Part 1: Executive Summary

This guide provides a technical analysis comparing two electrophilic piperazine derivatives used widely in drug discovery and bioconjugation:

  • Compound A: Ethanone, 2-chloro-1-(1-piperazinyl)- (CAS: 14329-63-6). A stable

    
    -chloroacetamide.
    
  • Compound B: 1-(2-bromoethyl)piperazine (CAS: 5664-32-4, typically supplied as dihydrobromide).[1] A highly reactive

    
    -bromoamine precursor.
    

Core Distinction: While both compounds introduce a piperazine moiety via alkylation, their mechanisms are fundamentally different. Compound A reacts via a classic linear

Compound BNeighboring Group Participation (NGP)

Part 2: Mechanistic Analysis

Ethanone, 2-chloro-1-(1-piperazinyl)- (Compound A)
  • Class:

    
    -Haloacetamide.
    
  • Mechanism: The piperazine nitrogen is part of an amide bond, delocalizing its lone pair into the carbonyl. It is not nucleophilic. The electrophile is the

    
    -carbon. Reaction proceeds via direct bimolecular nucleophilic substitution (
    
    
    ).
  • Kinetics: Second-order kinetics (

    
    ). The chloride is a moderate leaving group, and the adjacent carbonyl activates the 
    
    
    -carbon. However, it is less reactive than iodoacetamides or acrylamides, requiring higher concentrations or specific pH conditions to drive reaction completion [1].
1-(2-bromoethyl)piperazine (Compound B)[1]
  • Class: Nitrogen Mustard /

    
    -Haloamine.
    
  • Mechanism: The N1 nitrogen is an amine (not an amide). Its lone pair is available to attack the

    
    -carbon intramolecularly, displacing the bromide. This forms a strained, positively charged spiro-aziridinium  intermediate.
    
  • Kinetics: The formation of the aziridinium ion is first-order (

    
    ) and is often the rate-determining step. Once formed, the aziridinium is extremely electrophilic and reacts almost diffusion-controlled with nucleophiles [2].
    
  • Instability: As a free base, the secondary amine (N4) of one molecule can attack the aziridinium of another, leading to rapid dimerization and polymerization.

Mechanistic Visualization

The following diagram contrasts the direct attack pathway of Compound A with the cyclization-mediated pathway of Compound B.

ReactivityComparisoncluster_ACompound A: Direct S_N2 (Controlled)cluster_BCompound B: Aziridinium Intermediate (Hyper-Reactive)A_StartN-ChloroacetylpiperazineA_TSTransition State(Linear S_N2)A_Start->A_TS+ Nucleophile (R-SH)A_ProdAlkylatedProductA_TS->A_Prod- Cl⁻B_Start1-(2-bromoethyl)piperazineB_AzirSpiro-AziridiniumIon (Cation)B_Start->B_AzirIntramolecularCyclization (-Br⁻)B_ProdAlkylatedProductB_Azir->B_Prod+ NucleophileB_DimerDimer/Polymer(Side Product)B_Azir->B_Dimer+ Self (Free Base)

Figure 1: Mechanistic pathways. Compound A follows a linear trajectory, while Compound B funnels through a high-energy cyclic intermediate.

Part 3: Quantitative Performance Comparison

The following data synthesizes kinetic trends from haloacetamide and nitrogen mustard literature [1][3][4].

FeatureCompound A (

-Chloroacetamide)
Compound B (

-Bromoamine)
Electrophilicity Moderate (Tunable)High (Aggressive)
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Active Species Neutral moleculeCationic Aziridinium
Selectivity High for Cysteine (Thiol) over LysineLow (Promiscuous: DNA, Cys, Lys, H₂O)
Stability (

pH 7.4)
> 24 hours< 30 minutes (as free base)
Primary Risk Incomplete reaction at low conc.Self-polymerization / Hydrolysis
Typical



(Aziridinium opening)

Experimental Insight: In proteomic workflows, chloroacetamides (Compound A) are often preferred over iodoacetamides because they minimize "over-alkylation" of histidine and lysine residues, despite reacting slower. Conversely, Compound B is rarely used as a probe due to its instability; it is primarily a synthetic building block that must be used immediately upon generation.

Part 4: Experimental Protocols

Protocol A: Cysteine Labeling with Compound A

Use Case: Attaching the piperazine moiety to a protein or peptide cysteine.

  • Buffer Prep: Prepare 50 mM HEPES or Phosphate buffer, pH 7.5–8.0. Avoid primary amines (Tris) if high concentrations/long times are used, though A is relatively selective.

  • Reduction: Reduce disulfide bonds with TCEP (1-5 mM) for 20 min. TCEP is compatible with chloroacetamides.

  • Reaction: Add Compound A to a final concentration of 10–50 mM (10-50x excess over thiols).

    • Note: Chloroacetamides react slower than iodoacetamides.[2] Incubate for 1 hour at 37°C or 2-4 hours at RT in the dark.

  • Quenching: Quench with excess DTT or mercaptoethanol.

Protocol B: Controlled Synthesis using Compound B

Use Case: Synthesizing N-alkyl piperazines without polymerization. Critical: Compound B is supplied as a hydrobromide salt (

ProtocolBcluster_PhaseBiphasic Reaction System (Recommended)Step1Start: 1-(2-bromoethyl)piperazine·2HBr(Stable Solid)Step2Dissolve in H2O / Organic Solvent Mix(e.g., DCM or Toluene + H2O)Step1->Step2Step3Add Nucleophile (Excess)Step2->Step3Step4Slow Addition of Base (Na2CO3 or NaOH)at 0°CStep3->Step4Step5Free Base Generates In SituStep4->Step5Critical StepStep6Rapid Aziridinium FormationStep5->Step6WarningWARNING: Do not isolate Free BaseRisk of Polymerization!Step5->WarningStep7Immediate Capture by NucleophileStep6->Step7

Figure 2: Biphasic workflow to handle the instability of Compound B.

Protocol Steps:

  • Setup: Dissolve the nucleophile (e.g., a secondary amine or thiol) in a non-polar solvent (DCM or Toluene).

  • Salt Dissolution: Dissolve Compound B (

    
     salt) in a minimum volume of water.
    
  • Mixing: Layer the aqueous salt solution over the organic nucleophile solution.

  • Activation: Add inorganic base (e.g.,

    
     or 
    
    
    ) dropwise while stirring vigorously at 0°C .
    • Rationale: The free base is generated and partitions into the organic layer where it reacts immediately with the nucleophile. Keeping the concentration of free Compound B low (via slow generation) and the temperature low minimizes self-polymerization.

Part 5: Conclusion & Recommendations

  • Choose Compound A (Ethanone, 2-chloro-1-(1-piperazinyl)-) if you are designing a covalent inhibitor or chemical probe . Its stability allows for purification, storage, and controlled reaction conditions compatible with biological systems. It provides a "clean"

    
     reaction with high cysteine selectivity.
    
  • Choose Compound B (1-(2-bromoethyl)piperazine) only as a synthetic intermediate to introduce an ethyl-piperazine group. It acts as a "loaded spring" due to the aziridinium intermediate. It is not suitable for screening libraries or biological assays in its free form due to rapid degradation and promiscuous reactivity.

References

  • JPT Peptide Technologies. (2016).[3][4][5] Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. Application Note. Link

  • BenchChem. (2025).[2][6][7] The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. Technical Support Document. Link

  • Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584. Link

  • Kuznetsova, K. G., et al. (2021).[8] Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104022. Link

Spectroscopic Differentiation of Mono- and Bis-Alkylated Piperazine Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the piperazine pharmacophore is ubiquitous, serving as a core linker in antidepressants, antihistamines, and antipsychotics. A recurring synthetic challenge is the selective alkylation of piperazine. Because piperazine possesses two equivalent secondary amine sites, nucleophilic substitution reactions frequently yield a statistical mixture of unreacted starting material, mono-alkylated (N-alkylpiperazine) , and bis-alkylated (N,N'-dialkylpiperazine) products.

Differentiation between these species is critical not only for yield calculation but for pharmacological safety, as the bis-alkylated impurity often exhibits distinct, off-target toxicity. This guide provides a technical comparison of spectroscopic methods to distinguish these products, prioritizing Nuclear Magnetic Resonance (NMR) for structural certainty and Mass Spectrometry (MS) for sensitivity.

Mechanistic Basis: The Symmetry Factor

The fundamental differentiator between mono- and bis-alkylated piperazines is molecular symmetry . This symmetry dictates the complexity of the resulting spectra.

  • Mono-alkylated Products (

    
     Symmetry):  The introduction of a single alkyl group breaks the 
    
    
    
    symmetry of the parent piperazine. The molecule typically retains only a mirror plane (depending on the R-group conformation), rendering the four ring carbons chemically inequivalent or partially equivalent in pairs, resulting in complex signal patterns.
  • Bis-alkylated Products (

    
     or 
    
    
    
    Symmetry):
    If the alkyl groups are identical, the molecule regains a center of inversion. This restores chemical equivalence to the ring protons and carbons, significantly simplifying spectroscopic data.

Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the most robust method for absolute structural confirmation and quantification (qNMR).

Proton NMR ( H NMR)[1]

The diagnostic power of


H NMR lies in the integration ratios and the splitting patterns of the piperazine ring protons (

).
FeatureMono-Alkylated (N-R)Bis-Alkylated (R-N-N-R)
Symmetry Asymmetric (

)
Symmetric (

)
Ring Protons Two distinct sets of triplets (or broad multiplets). • Set A (

to alkyl-N): ~2.3–2.5 ppm • Set B (

to H-N): ~2.8–3.0 ppm
One set of signals (often a singlet or tight AA'BB'). • All 8 protons are chemically equivalent (time-averaged). • Shift: ~2.4–2.6 ppm
Integration 4H (alkyl-side) : 4H (amine-side)8H (total ring integration)
NH Signal Broad singlet (variable, 1.5–2.0 ppm in

)
Absent

Technical Insight: In


, the rapid chair-chair interconversion of the piperazine ring often averages the axial and equatorial protons. However, for mono-alkylated species, the electronic environment of the 

-methylene protons differs significantly from the

-methylene protons near the secondary amine. In bis-alkylated species, all ring protons share the same environment.
Carbon NMR ( C NMR)

C NMR provides a binary "Yes/No" confirmation based on signal count.
  • Mono-Alkylated: Shows two distinct signals for the piperazine ring carbons (approx. 46 ppm and 54 ppm).

  • Bis-Alkylated: Shows one single signal for the piperazine ring carbons (approx. 53-55 ppm), assuming identical R groups.

Experimental Protocol: NMR Analysis
  • Sample Prep: Dissolve ~10 mg of crude mixture in 0.6 mL

    
    .
    
    • Note: Avoid

      
       if looking for the N-H proton, as deuterium exchange will obliterate the signal.
      
  • Acquisition: Run standard 1D

    
    H (16 scans) and 
    
    
    
    C (256 scans).
  • Processing: Phase correct and baseline correct.

  • Analysis:

    • Integrate the R-group protons (e.g., methyl group). Set this to 3H (mono) or 6H (bis).

    • Check the integration of the ring protons.[1][2] If the ring integrates to 8H relative to a 3H methyl group, you have the mono-product. If it integrates to 8H relative to a 6H methyl signal, you have the bis-product.

Method 2: Mass Spectrometry (Sensitivity & Screening)

While NMR defines structure, MS is superior for trace impurity detection and rapid screening of reaction mixtures.

Ionization and Molecular Weight

Using Electrospray Ionization (ESI) in Positive Mode (


):
  • Mono-Alkylated: Observe

    
    .
    
  • Bis-Alkylated: Observe

    
    , where 
    
    
    
    .
  • Differentiation: The mass difference is exactly the mass of the alkylating agent minus one proton.

Fragmentation Patterns (MS/MS)

Collision-Induced Dissociation (CID) reveals distinct pathways:

  • Mono-Alkyl: Often shows a characteristic loss of

    
     or fragments to the bare piperazine ring (
    
    
    
    86) or the N-alkyl aziridinium ion.
  • Bis-Alkyl: Fragmentation often yields the mono-alkylated cation as a daughter ion. Detecting the mono-species as a fragment of a higher mass parent is a hallmark of bis-alkylation.

Method 3: Vibrational Spectroscopy (IR)[4]

Infrared spectroscopy (FT-IR) is less specific than NMR but serves as a rapid "Go/No-Go" check for the secondary amine.

  • Mono-Alkylated: Contains a secondary amine (

    
    ). Look for the N-H stretch  as a weak-to-medium band around 3200–3400 cm
    
    
    
    .[3]
  • Bis-Alkylated: Contains only tertiary amines (

    
    ). The N-H stretching band is completely absent .
    

Caution: Hygroscopic samples may show O-H stretches from water in the 3400 cm


 region, which can be mistaken for N-H. Always dry samples thoroughly.

Comparative Analysis Summary

FeatureNMR (

H,

C)
Mass Spectrometry (LC-MS)FT-IR
Primary Utility Structural Proof & PurityTrace Detection & SpeedRapid Functional Group Check
Differentiation Basis Symmetry & IntegrationMolecular Weight (

Mass)
Presence of N-H bond
Sample Requirement ~5-10 mg< 1 mg~1-2 mg
Limit of Detection ~1% Impurity< 0.1% Impurity~5% Impurity
Cost per Run HighMediumLow

Visualized Workflows

Diagram 1: Analytical Decision Matrix

Caption: Logical workflow for identifying piperazine alkylation products from a crude reaction mixture.

PiperazineAnalysis Start Crude Reaction Mixture TLC Step 1: TLC/LC-MS Screen Start->TLC MassCheck Check m/z TLC->MassCheck MonoPath Mass = R + 85 MassCheck->MonoPath Lower Mass BisPath Mass = 2R + 84 MassCheck->BisPath Higher Mass NMR Step 2: 1H NMR (CDCl3) MonoPath->NMR BisPath->NMR MonoNMR Two Triplets (Ring H) Integration 4:4 N-H Present NMR->MonoNMR Asymmetric BisNMR Single Singlet/Multiplet Integration 8H No N-H NMR->BisNMR Symmetric IR Step 3: FT-IR (Optional) MonoNMR->IR BisNMR->IR IR_Res N-H Stretch @ 3300 cm-1? IR->IR_Res Mono-Alkylated Confirmed Mono-Alkylated Confirmed IR_Res->Mono-Alkylated Confirmed Yes Bis-Alkylated Confirmed Bis-Alkylated Confirmed IR_Res->Bis-Alkylated Confirmed No

Diagram 2: Symmetry & Signal Equivalence

Caption: Visualization of chemical equivalence in mono- vs. bis-alkylated piperazine rings.

Symmetry cluster_Mono Mono-Alkylated (Cs) 2 Distinct Carbon Signals cluster_Bis Bis-Alkylated (C2h) 1 Distinct Carbon Signal M_N1 N-H M_C3 C-β (46ppm) M_N1->M_C3 M_C2 C-α (54ppm) M_C2->M_N1 M_N4 N-R M_C3->M_N4 M_N4->M_C2 B_N1 N-R B_C3 C-α' (53ppm) B_N1->B_C3 B_C2 C-α (53ppm) B_C2->B_N1 B_N4 N-R B_C3->B_N4 B_N4->B_C2

References

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Retrieved from [Link]

  • Journal of the Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: Amines and Amides. Retrieved from [Link]

Sources

Safety Operating Guide

Ethanone, 2-chloro-1-(1-piperazinyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, step-by-step protocol for the safe disposal of Ethanone, 2-chloro-1-(1-piperazinyl)- (also known as 1-(2-Chloroacetyl)piperazine ).

This compound belongs to the class of


-chloroacetamides . Its chemical structure contains a reactive alkylating center (the chloroacetyl group) attached to a piperazine ring. Consequently, it must be handled as a potent alkylating agent  and a corrosive  substance. Improper disposal poses significant risks of environmental contamination and personnel exposure (sensitization/burns).

Chemical Identification & Hazard Characterization

Before initiating any disposal procedure, verify the identity of the substance. This protocol applies to the free base and its salt forms (e.g., hydrochloride).

Parameter Details
Systematic Name Ethanone, 2-chloro-1-(1-piperazinyl)-
Common Synonyms 1-(2-Chloroacetyl)piperazine; 1-(Chloroacetyl)piperazine
CAS Number Verify specific isomer/salt.[1][2][3] Likely 145222-00-0 (free base) or related derivatives.
Molecular Formula C₆H₁₁ClN₂O
Primary Hazards Skin Sensitizer , Corrosive (Skin/Eye), Alkylating Agent (Potential Mutagen).
Reactivity Reacts violently with strong oxidizers and strong bases. Hydrolyzes to release HCl and piperazine derivatives.

Pre-Disposal Assessment & Segregation

Core Directive: Never mix this compound with general organic solvents or aqueous waste streams without prior compatibility testing. The chloroacetyl group is electrophilic and can react exothermically with nucleophiles (amines, thiols) in a waste container.

Segregation Protocol
  • Isolate: Designate a specific waste stream for "Halogenated Organic Waste with Alkylating Potential."

  • Incompatibility Check: Ensure the waste container is free of:

    • Strong Bases: (e.g., Sodium hydroxide) – Risk of rapid hydrolysis and heat generation.

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of explosion.

    • Reactive Metals: (e.g., Aluminum, Magnesium) – Risk of formation of organometallic intermediates.

Safety Protocols (PPE & Engineering Controls)

  • Engineering Controls: All handling must occur inside a certified Chemical Fume Hood .

  • PPE Requirements:

    • Gloves: Double-gloving is mandatory. Use Nitrile (minimum 5 mil) under Laminate/Barrier gloves for prolonged handling. Rationale: Alkylating agents can permeate standard nitrile over time.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring liquids.

    • Body Protection: Chemical-resistant lab coat or Tyvek suit.

Disposal Workflow: The Decision Matrix

The following decision tree outlines the operational logic for disposing of Ethanone, 2-chloro-1-(1-piperazinyl)-.

DisposalWorkflow Start Waste Generation: Ethanone, 2-chloro-1-(1-piperazinyl)- StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Segregation Segregate into 'Halogenated Organics' Solid->Segregation Liquid->Segregation Deactivation Optional Deactivation? (Only if required by local EHS) Segregation->Deactivation ChemTreat Chemical Deactivation: Treat with excess aqueous Sodium Thiosulfate or Ammonia Deactivation->ChemTreat Yes (High Risk Qty) Pack Packaging: Double-bag (Solids) or Polyethylene Carboy (Liquids) Deactivation->Pack No (Standard Qty) ChemTreat->Pack Label Labeling: 'Hazardous Waste - Toxic/Corrosive' List: 1-(Chloroacetyl)piperazine Pack->Label Disposal Final Disposal: High-Temperature Incineration (RCRA Permitted Facility) Label->Disposal

Figure 1: Operational decision matrix for the segregation and disposal of chloroacetyl piperazine derivatives.

Detailed Disposal Procedures

Method A: Direct Disposal (Recommended)

This is the standard protocol for laboratory quantities (< 100 g).

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HCl).

  • Solvent Compatibility: If the material is in solution, ensure the solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Ethyl Acetate). Do not mix with aqueous basic waste.

  • Labeling: Affix a hazardous waste label with the following details:

    • Chemical Name: Ethanone, 2-chloro-1-(1-piperazinyl)-[2][4]

    • Hazards: Toxic, Corrosive.[4][5][6][7]

  • Storage: Store in a secondary containment tray in a cool, dry, well-ventilated satellite accumulation area until pickup.

Method B: Chemical Deactivation (For Spills or High Hazards)

Note: Only perform this if trained and authorized by your institution's EHS officer.

The chloroacetyl group is an alkylating agent. It can be chemically deactivated by reaction with a strong nucleophile, converting it into a less toxic species.

  • Reagent: Saturated aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide .

  • Mechanism: The nucleophile (thiosulfate or ammonia) attacks the alpha-carbon, displacing the chloride ion and neutralizing the alkylating potential.

  • Procedure:

    • Slowly add the waste material to the deactivating solution while stirring.

    • Monitor temperature (reaction is exothermic).

    • Check pH to ensure the solution remains basic/neutral.

    • Dispose of the resulting mixture as Aqueous Hazardous Waste (containing organic contaminants).

Spill Management Protocol

In the event of a spill, immediate action is required to prevent exposure and facility contamination.[8]

Step Action Rationale
1. Evacuate Clear the immediate area. Alert nearby personnel.Minimizes inhalation risk of potential aerosols.
2.[5] PPE Up Don full PPE: Goggles, Lab Coat, Double Nitrile Gloves, Respiratory protection (if dust/aerosol is present).Prevents dermal absorption and inhalation.
3.[5] Contain Do NOT use water. Use dry sand, vermiculite, or a commercial spill pillow to encircle the spill.Water may cause hydrolysis and spread the contamination.
4. Absorb Cover the spill completely with inert absorbent material.Immobilizes the liquid/solid.
5. Clean Scoop absorbed material into a wide-mouth HDPE jar. Wipe the surface with a soap/water solution only after bulk removal.Removes residual traces.[8][9]
6. Dispose Label the spill debris container as hazardous waste (same as Method A).Ensures proper incineration.

Regulatory Compliance (RCRA)

In the United States, this chemical must be disposed of in accordance with Resource Conservation and Recovery Act (RCRA) regulations.

  • Waste Code: While not always explicitly listed under a specific "P" or "U" code, it often falls under D003 (Reactivity) if it can generate toxic gases, or generic halogenated organic solvent codes depending on the mixture.

  • Best Practice: Treat as Non-listed Hazardous Waste requiring Incineration .

  • Documentation: Maintain a log of generation and disposal manifests for 3 years.

References

  • PubChem. (n.d.). Compound Summary: 2-chloro-1-(1-piperazinyl)ethanone. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.